molecular formula C6H11N3 B138437 5-Propyl-1H-Pyrazol-3-Amine CAS No. 126748-58-1

5-Propyl-1H-Pyrazol-3-Amine

Cat. No.: B138437
CAS No.: 126748-58-1
M. Wt: 125.17 g/mol
InChI Key: SNRYBQUHJRIMJO-UHFFFAOYSA-N
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Description

5-Propyl-1H-pyrazol-3-amine is a valuable chemical scaffold in medicinal chemistry, primarily utilized in the design and synthesis of novel compounds with potential biological activity. The pyrazole core is a privileged structure in drug discovery, known for its diverse pharmacological profile . Researchers employ this amine-functionalized pyrazole as a key building block to develop new molecular entities, particularly in the search for anti-infective and anticancer therapies . In antimicrobial research, pyrazole-amide derivatives have demonstrated significant potential against resistant bacterial strains. Synthesized analogues have shown promising in vitro antibacterial effects against challenging pathogens such as New Delhi metallo-β-lactamase-1 (NDM-1) producing Acinetobacter baumannii and Klebsiella pneumoniae . The pyrazole moiety is also a cornerstone in the development of anticancer agents, with various derivatives being synthesized and evaluated for their cytotoxic potential. These compounds are investigated for their ability to induce cell apoptosis and autophagy in various cancer cell lines, positioning the pyrazole ring as a critical pharmacophore in oncology drug discovery . Furthermore, pyrazole-based structures are actively explored for their anti-inflammatory properties, acting as selective COX-2 inhibitors . The ongoing research into this compound family underscores its significant value in addressing current challenges in pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYBQUHJRIMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624065
Record name 5-Propyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126748-58-1
Record name 5-Propyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential therapeutic applications based on the biological activities of structurally related molecules. The information presented herein is intended to support researchers and drug development professionals in their work with this versatile chemical scaffold.

Chemical Properties

This compound, also known as 3-amino-5-propylpyrazole, is a small molecule with the chemical formula C₆H₁₁N₃. Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Amino-5-propylpyrazole, 5-Propyl-1H-pyrazol-3-ylamine, 3-Propyl-1H-pyrazol-5-amine[1]
CAS Number 126748-58-1[1]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Melting Point 37-40 °C
Boiling Point 316.8 °C at 760 mmHg (predicted)
pKa (predicted) 15.76 ± 0.10
LogP (predicted) 1.1[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine, a common and versatile method for preparing 5-aminopyrazoles.[2]

Reaction Scheme:

G reagent1 3-Oxohexanenitrile product This compound reagent1->product Ethanol, Reflux reagent2 Hydrazine Hydrate reagent2->product

Figure 1: Synthesis of this compound.

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[3][4]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the propyl chain protons, the pyrazole ring proton, and the amine protons. The ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the pyrazole ring, and C-H stretches of the propyl group.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the readily available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound have recently been investigated as potent and selective inhibitors of key signaling proteins, suggesting potential therapeutic applications for compounds based on this core structure.

Histone Deacetylase 6 (HDAC6) Inhibition

A recent study published in the Journal of Medicinal Chemistry described a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6).[6][7] One of the lead compounds demonstrated significant therapeutic efficacy in a mouse model of acute liver injury.[6]

Signaling Pathway:

HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes, including protein folding and degradation, cell migration, and inflammation. Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

G HDAC6 HDAC6 Deacetylated_Substrate Deacetylated Substrate HDAC6->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin, Hsp90) Substrate->HDAC6 Downstream Downstream Effects (Altered cell motility, protein aggregation, inflammation) Deacetylated_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->HDAC6 Inhibition

Figure 2: Simplified signaling pathway of HDAC6 inhibition.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Another area of interest is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. A recent publication detailed the discovery of 1H-pyrazol-3-amine derivatives as novel, selective, and orally available RIPK1 inhibitors for the treatment of inflammatory diseases.[8][9]

Signaling Pathway:

RIPK1 is a crucial kinase in the tumor necrosis factor (TNF) signaling pathway. Under certain conditions, RIPK1 activation can lead to the formation of the necrosome, a protein complex that executes necroptotic cell death, contributing to inflammation.

G TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Inhibitor 1H-Pyrazol-3-Amine Derivative Inhibitor->RIPK1 Inhibition

Figure 3: Simplified RIPK1-mediated necroptosis pathway.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly as inhibitors of HDAC6 and RIPK1, highlight its potential for the development of novel therapeutics for a range of diseases, including inflammatory conditions and liver injury. This guide provides a foundational resource for researchers to synthesize, purify, and further investigate the therapeutic potential of this promising pyrazole derivative.

References

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine (CAS: 126748-58-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a scaffold for developing targeted therapeutics.

Core Compound Data

PropertyValueSource
CAS Number 126748-58-1[1]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Amino-5-n-propyl-1H-pyrazole, 5-Propyl-1H-pyrazol-3-ylamine[1]
Boiling Point 316.8 °C at 760 mmHg (Computed)[2]
Melting Point 37-40 °C (Computed)N/A
Density 1.111 g/cm³ (Computed)N/A
XLogP3 1.1[1]

Synthesis

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4] For this compound, the logical precursors would be 3-oxohexanenitrile and hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.[3][4][5]

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for neutralization, if necessary)

  • Sodium bicarbonate (for neutralization, if necessary)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Extraction: The residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Oxohexanenitrile 3-Oxohexanenitrile Condensation in Ethanol Condensation in Ethanol 3-Oxohexanenitrile->Condensation in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation in Ethanol Solvent Removal Solvent Removal Condensation in Ethanol->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

General synthesis workflow for this compound.

Spectral Data

  • ¹H NMR: Protons of the propyl group would appear in the aliphatic region (approx. 0.9-2.6 ppm). The pyrazole ring proton would be a singlet in the aromatic region. The amine protons would appear as a broad singlet, and its chemical shift would be solvent-dependent. The NH proton of the pyrazole ring would also be a broad singlet.

  • ¹³C NMR: Signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring would be observed.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region) and the pyrazole NH. C-N stretching and N-H bending vibrations would also be present.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).

Biological Activity and Applications in Drug Development

Derivatives of this compound have emerged as promising scaffolds in the development of inhibitors for key therapeutic targets, particularly in the fields of oncology and inflammatory diseases.

HDAC6 Inhibition

A derivative of this compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a highly potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[7] This compound demonstrated significant anti-necroptotic and anti-inflammatory activity, suggesting its potential for the treatment of acute liver injury.[7]

HDAC6 Signaling Pathway

HDAC6_Pathway 5-Propyl-1H-Pyrazol-3-Amine_Derivative This compound Derivative HDAC6 HDAC6 5-Propyl-1H-Pyrazol-3-Amine_Derivative->HDAC6 Inhibits & Degrades Alpha-tubulin Alpha-tubulin HDAC6->Alpha-tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Acetylated_alpha-tubulin Acetylated alpha-tubulin Alpha-tubulin->Acetylated_alpha-tubulin Acetylation Microtubule_Stability Microtubule Stability & Trafficking Acetylated_alpha-tubulin->Microtubule_Stability Promotes Acetylated_HSP90 Acetylated HSP90 HSP90->Acetylated_HSP90 Acetylation Protein_Degradation Misfolded Protein Degradation Acetylated_HSP90->Protein_Degradation Promotes

Role of this compound derivatives in the HDAC6 signaling pathway.
RIPK1 Inhibition

Derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[8] RIPK1 is a crucial mediator of necroptosis and inflammation, making it an attractive target for inflammatory diseases. A prioritized compound from this class showed low nanomolar activity against RIPK1 and demonstrated therapeutic effects in in vivo models of inflammatory disease.[8]

RIPK1 Signaling Pathway

RIPK1_Pathway TNF-alpha TNF-α TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Complex_IIa Complex IIa (Apoptosis) TNFR1->Complex_IIa Necrosome Necrosome (RIPK1, RIPK3, MLKL) TNFR1->Necrosome NF-kB_Activation NF-κB Activation Complex_I->NF-kB_Activation Caspase-8 Caspase-8 Complex_IIa->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis Pyrazol-3-amine_Derivative 1H-Pyrazol-3-amine Derivative RIPK1 RIPK1 Pyrazol-3-amine_Derivative->RIPK1 Inhibits RIPK1->Necrosome Activates

Involvement of 1H-Pyrazol-3-amine derivatives in the RIPK1-mediated necroptosis pathway.

Experimental Protocols for Biological Assays

In Vitro HDAC6 Inhibition Assay (General Protocol)

This protocol is based on commercially available HDAC activity assay kits and literature reports on pyrazole-based HDAC inhibitors.[9][10]

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • Developer solution

  • This compound derivative (test compound)

  • Positive control inhibitor (e.g., Tubastatin A)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer.

  • Enzyme Reaction: To the wells of a 96-well plate, add the HDAC6 enzyme, assay buffer, and the test compound or controls.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a standard method for assessing the inhibitory activity of compounds against kinases.[11][12]

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative (test compound)

  • Positive control inhibitor (e.g., GSK2982772)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the RIPK1 enzyme and the test compound or controls.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • ADP to ATP Conversion: Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptotic cell death.[11]

Materials:

  • HT-29 or other suitable cell line

  • Cell culture medium and supplements

  • TNF-α

  • Smac mimetic

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound derivative (test compound)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear or white-walled cell culture plates

  • Plate reader for luminescence or fluorescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified pre-incubation time.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to untreated and vehicle-treated controls. Calculate the EC₅₀ value.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of HDAC6 and RIPK1, two clinically relevant targets in cancer and inflammatory diseases. The synthetic accessibility of this scaffold, combined with the potent and selective activity of its derivatives, makes it a highly attractive starting point for the development of novel therapeutics. Further research into the synthesis of diverse libraries based on this core and their evaluation in a broader range of biological assays is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Propyl-1H-Pyrazol-3-Amine. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₆H₁₁N₃[1] Molecular Weight: 125.17 g/mol [1] CAS Number: 126748-58-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous 3-amino-5-alkyl-pyrazoles and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4s1HC4-H
~4.8 (broad)s2H-NH₂
~2.4t2H-CH₂-CH₂CH₃
~1.6sextet2H-CH₂-CH₂CH₃
~0.9t3H-CH₂CH₂CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~158C3
~148C5
~90C4
~28-CH₂-CH₂CH₃
~23-CH₂-CH₂CH₃
~14-CH₂CH₂CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
125[M]⁺ (Molecular Ion)
110[M - CH₃]⁺
96[M - C₂H₅]⁺
82[M - C₃H₇]⁺ or pyrazole ring fragmentation
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
3200-3100MediumN-H stretch (pyrazole)
2960-2850Medium-StrongC-H stretch (aliphatic)
~1640StrongN-H bend (amine)
~1590MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

  • If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.[4][5]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

  • The detector records the abundance of each ion, generating a mass spectrum.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone, methylene chloride).[7]

  • Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7][8]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

Data Acquisition (FTIR):

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent introduce Introduce Sample into Ion Source dissolve->introduce ionize Ionize and Fragment introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate interpret Interpret Spectrum generate->interpret

Caption: General workflow for Mass Spectrometry.

Experimental_Workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample subtract Subtract Background sample->subtract analyze Analyze Spectrum subtract->analyze

Caption: General workflow for IR spectroscopy.

References

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the molecular structure and properties of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound with potential applications in medicinal chemistry.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1][2][3][4]
Molecular Weight 125.17 g/mol [1][2][4]
IUPAC Name This compound[1]
CAS Number 126748-58-1[1][2][3][4]
Canonical SMILES CCCC1=CC(=NN1)N[5]
InChIKey SNRYBQUHJRIMJO-UHFFFAOYSA-N[1][3][5]
Boiling Point 316.8°C at 760 mmHg[6]
Topological Polar Surface Area 54.7 Ų[1][2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's reactivity and interaction with biological targets.

Molecular structure of this compound.

This technical summary provides foundational data for this compound, serving as a critical resource for further research and development activities. The provided information on its molecular weight and structure is essential for experimental design, computational modeling, and the synthesis of novel derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Propyl-1H-Pyrazol-3-Amine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes, experimental methodologies, and quantitative data for the preparation of 5-Propyl-1H-Pyrazol-3-Amine. The focus is on the most prevalent and versatile starting materials, offering a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a valuable heterocyclic building block in the synthesis of various pharmacologically active compounds. The pyrazole scaffold is a common feature in numerous approved drugs, and the presence of an amino group at the 3-position and a propyl group at the 5-position offers key points for further functionalization. The most direct and widely employed method for the synthesis of this class of compounds is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] This guide will detail the synthesis of the requisite starting materials and the final cyclization step.

Primary Synthetic Pathway

The principal and most efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-oxohexanenitrile. The second step is the cyclization of this β-ketonitrile with hydrazine to yield the target pyrazole.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Oxohexanenitrile cluster_1 Step 2: Synthesis of this compound Ethyl_Butyrate Ethyl Butyrate 3_Oxohexanenitrile 3-Oxohexanenitrile Ethyl_Butyrate->3_Oxohexanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3_Oxohexanenitrile Strong_Base Strong Base (e.g., NaH, NaNH2) Strong_Base->3_Oxohexanenitrile Target_Molecule This compound 3_Oxohexanenitrile->Target_Molecule Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Target_Molecule

References

Biological Activity of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the biological activity of 5-Propyl-1H-Pyrazol-3-Amine. This document, therefore, provides a comprehensive overview of the known biological activities of the broader pyrazole and 5-aminopyrazole chemical classes to infer the potential therapeutic areas for the target compound. All data and protocols presented herein are based on structurally related compounds and should be considered as a guide for future research on this compound.

Introduction

Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole nucleus is a key structural motif in several approved drugs, highlighting its importance as a pharmacologically active scaffold.[5] Modifications to the pyrazole ring system can lead to a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[4][6] The 5-aminopyrazole (5AP) moiety, in particular, has been extensively studied for its potential in interfering with inflammation, oxidative stress, and tumorigenesis.[4]

This technical guide aims to consolidate the potential biological activities of this compound by examining the established activities of structurally similar pyrazole derivatives.

Potential Biological Activities

Based on the activities of related pyrazole compounds, this compound could potentially exhibit the following biological effects:

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties.[7] Some pyrazole-containing compounds have demonstrated potent anti-inflammatory effects, comparable to standard drugs like indomethacin and diclofenac.[7] The proposed mechanisms of action for the anti-inflammatory effects of pyrazoles include:

  • Inhibition of Pro-inflammatory Enzymes: Pyrazoles can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[3]

  • Suppression of Pro-inflammatory Cytokines: These compounds may modulate the expression and release of cytokines like TNF-α, IL-1β, and IL-6.[3]

  • Inhibition of NF-κB Activation: Pyrazoles have the potential to block the activation of the transcription factor NF-κB, which would in turn reduce the expression of genes that promote inflammation.[3]

A series of 1H-pyrazol-3-amine derivatives have been identified as potent and selective inhibitors of Receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[8]

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[2][6] 5-aminopyrazoles, in particular, have shown promise as anti-proliferative agents against various cancer cell lines, including breast cancer.[2][4] The anticancer activity of pyrazole derivatives can be attributed to several mechanisms, such as:

  • Induction of Apoptosis: Some 5-aminopyrazoles have been shown to induce programmed cell death (apoptosis) in cancer cells, confirmed by DNA fragmentation and caspase activation.[9]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.[10]

  • Inhibition of Tubulin Polymerization: Certain pyrazole derivatives can inhibit the formation of microtubules, which are essential for cell division.[10]

  • Kinase Inhibition: The pyrazole scaffold is a privileged structure for the development of kinase inhibitors, which are a major class of anticancer drugs.[11]

Antimicrobial Activity

The pyrazole nucleus is a constituent of some antimicrobial drugs, and many synthetic pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[6][12][13] Some 5-functionalized pyrazoles have demonstrated moderate activity against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus species, and Mycobacterium tuberculosis.[14]

Quantitative Data from Structurally Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes the activity of some related pyrazole derivatives to provide a reference for potential potency.

Compound ClassBiological ActivityAssayResult (IC50/MIC)Reference
1H-Pyrazol-3-amine derivativesRIPK1 InhibitionIn vitro kinase assayLow nanomolar activity[8]
5-Aminopyrazole derivativesAnticancerMTT assay (MDA-MB-231 cells)Low micromolar concentration[10]
Pyrazole derivativesAnti-inflammatory (LOX inhibition)In vitro enzyme assay80 µM[15]
5-Functionalized pyrazolesAntibacterial (MDR Staphylococcus)Broth microdilution32-64 µg/mL[14]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound.

In Vitro Anti-inflammatory Assay (COX Inhibition)
  • Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing co-factors like hematin and glutathione.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Add the assay buffer, enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to a 96-well plate.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set time.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Bacterial Strain: Use a standardized bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.

Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex COX/LOX Enzymes COX/LOX Enzymes Cell Membrane->COX/LOX Enzymes Arachidonic Acid Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Enzymes->Prostaglandins/Leukotrienes Synthesis Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Phosphorylation of IκBα Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription NF-kB Activation->Pro-inflammatory Gene\nTranscription Nuclear Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Gene\nTranscription->Pro-inflammatory Cytokines Expression Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->COX/LOX Enzymes Inhibition This compound->IKK Complex Potential Inhibition

Potential Anti-inflammatory Mechanisms of Action.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Cytotoxicity Screening\n(MTT Assay) Initial Cytotoxicity Screening (MTT Assay) Compound Synthesis->Initial Cytotoxicity Screening\n(MTT Assay) Determination of IC50 Determination of IC50 Initial Cytotoxicity Screening\n(MTT Assay)->Determination of IC50 Mechanism of Action Studies Mechanism of Action Studies Determination of IC50->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Determination of IC50->Lead Compound Identification Apoptosis Assays\n(Annexin V/PI) Apoptosis Assays (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assays\n(Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis\n(Flow Cytometry) Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays Animal Model Selection\n(e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Lead Compound Identification->Animal Model Selection\n(e.g., Xenograft) Efficacy Studies Efficacy Studies Animal Model Selection\n(e.g., Xenograft)->Efficacy Studies Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Studies->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment

Experimental Workflow for Anticancer Drug Discovery.

Conclusion

While specific biological data for this compound is currently unavailable, the extensive research on the pyrazole and 5-aminopyrazole scaffolds strongly suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The information and protocols provided in this guide offer a solid foundation for initiating the biological evaluation of this promising molecule. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Propyl-1H-Pyrazol-3-Amine and its derivatives have emerged as a promising class of molecules with a wide range of therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound class. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[1] The 3-amino-5-substituted pyrazole core, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors and other targeted therapies.[2][3] The propyl substituent at the 5-position offers a lipophilic handle that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. This guide will delve into the specifics of this compound, exploring its synthesis and the derivatization strategies that have led to the discovery of potent modulators of key biological pathways.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically proceeds via the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. This versatile reaction allows for the introduction of various substituents on the pyrazole ring.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 3-oxohexanenitrile with hydrazine hydrate.

Experimental Protocol:

  • Materials: 3-oxohexanenitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of 3-oxohexanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to yield this compound.

Synthesis of N-Substituted Derivatives

The amino group at the 3-position of the pyrazole ring serves as a versatile handle for further derivatization, most commonly through acylation or coupling reactions to introduce a wide range of substituents.

Experimental Protocol for N-Acylation:

  • Materials: this compound, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen solvent.

    • Cool the mixture in an ice bath.

    • Add the acyl chloride (1.1 equivalents) dropwise. If starting from a carboxylic acid, a coupling agent such as HATU or EDC will be required.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by recrystallization or column chromatography.

Chemical and Physical Properties

The fundamental properties of the core compound are essential for its handling and derivatization.

PropertyValueReference
Molecular Formula C6H11N3[4]
Molecular Weight 125.17 g/mol [4]
IUPAC Name This compound[4]
CAS Number 126748-58-1[4]
Computed Properties
XLogP31.1[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count2[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Anticancer Activity

The 3-aminopyrazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression.

Table of Biological Activity of 3-Amino-5-substituted-Pyrazole Derivatives (as illustrative examples):

Compound ReferenceTarget Kinase(s)Cell LineIC50/GI50 (µM)Therapeutic AreaReference
Compound 3f JAK1, JAK2, JAK3-0.0034, 0.0022, 0.0035Cancer, Inflammation[5]
Compound 11b JAK1, JAK2, JAK3HEL, K5620.35, 0.37Cancer[5]
Compound A8 JAK2-0.005Myeloproliferative Neoplasms[6]
Compound 8t FLT3, CDK2, CDK4MV4-110.00122Acute Myeloid Leukemia[7]
Compound 8a JNK3-0.227Neurodegenerative Diseases[8]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The modulation of inflammatory signaling pathways by this compound derivatives represents a promising therapeutic strategy. Key pathways targeted include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways.

Signaling Pathways and Mechanisms of Action

To visualize the role of this compound derivatives in key cellular processes, the following diagrams illustrate their inhibitory action on the JAK/STAT and NF-κB signaling pathways.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation, Proliferation) STAT_P->Gene Induces Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory Cytokines) NFkB->Gene Induces NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB Releases Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Workflow start Start: Design of Novel Derivatives synthesis Synthesis of this compound Core start->synthesis derivatization Derivatization (e.g., N-Acylation) synthesis->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification in_vitro In Vitro Biological Evaluation purification->in_vitro kinase_assay Kinase Inhibition Assays (IC50) in_vitro->kinase_assay cell_assay Cell-based Assays (Proliferation, Apoptosis) in_vitro->cell_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar optimization Lead Optimization sar->optimization Iterative Process end End: Candidate Drug Selection sar->end Identifies Promising Candidates optimization->derivatization

Caption: Drug discovery workflow for derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of the 3-aminopyrazole core allows for extensive structure-activity relationship studies, leading to the identification of highly potent and selective inhibitors of key signaling pathways. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, enhanced selectivity, and novel mechanisms of action. The continued exploration of this chemical space holds great promise for the discovery of next-generation targeted therapies.

References

A Technical Guide to the Medicinal Chemistry Applications of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of its role in the development of therapeutics targeting critical signaling pathways implicated in oncology and inflammatory diseases. We will cover its synthesis, structure-activity relationships, and its utility in targeting key kinases such as RET, Tropomyosin Receptor Kinase (Trk), and Aurora kinases. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The 3-aminopyrazole moiety, in particular, serves as an excellent pharmacophore, with the amino group acting as a crucial hydrogen bond donor. Substitution at the 5-position of the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable synthon for creating targeted therapies, especially in the realm of kinase inhibition.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-3-aminopyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-ketonitrile with hydrazine. For the synthesis of this compound, the key starting materials are 3-oxohexanenitrile and hydrazine hydrate.

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 3-oxohexanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Medicinal Chemistry Applications: Kinase Inhibition

This compound is a key building block for the synthesis of ATP-competitive kinase inhibitors. The 3-amino group typically forms a crucial hydrogen bond interaction with the hinge region of the kinase, while the 5-propyl group can be oriented towards the solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.

RET Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the normal development of several tissues. However, aberrant activation of RET through mutations or fusions is a known driver of various cancers, including non-small cell lung cancer and medullary thyroid cancer.

A derivative of this compound has been incorporated into a potent RET inhibitor. The synthesis involves the amide coupling of this compound with a substituted pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

Experimental Protocol: Synthesis of a RET Inhibitor (Based on Example 8 from US Patent 10,787,457 B2)

  • To a solution of 4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • To this mixture, add this compound.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by chromatography to obtain the final compound.

Quantitative Data:

The compound synthesized in Example 8 of US Patent 10,787,457 B2, which utilizes this compound, was evaluated for its inhibitory activity against a panel of kinases.

Kinase TargetIC50 (nM)
RET0.88
TRKA1.1
TRKB2.1
TRKC1.3
VEGFR23.5
SRC>1000
LCK>1000
Data extracted from US Patent 10,787,457 B2. The patent describes the synthesis of the compound in Example 8 using this compound. The table presents the biological activity data for this class of compounds.

RET Signaling Pathway

The diagram below illustrates the RET signaling pathway and the point of inhibition.

RET_Signaling Ligand GDNF Family Ligands (GFLs) CoReceptor GFRα Ligand->CoReceptor RET RET Receptor Tyrosine Kinase CoReceptor->RET Binds Dimerization Dimerization & Autophosphorylation RET->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activates Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: RET signaling pathway and inhibition by a this compound derivative.

Trk Kinase Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk receptors, are oncogenic drivers in a wide range of tumors. As shown in the table above, derivatives of this compound also exhibit potent inhibitory activity against Trk kinases.

Trk Signaling Pathway

The following diagram shows the generalized Trk signaling pathway.

Trk_Signaling Neurotrophin Neurotrophins (NGF, BDNF, NT-3) Trk Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk Binds Dimerization Dimerization & Autophosphorylation Trk->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation & Differentiation RAS_MAPK->Proliferation PLCg->Proliferation

Caption: Trk signaling pathways and points of inhibition.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A patent has disclosed that a triazine derivative synthesized from this compound shows inhibitory activity against Aurora A kinase.

Quantitative Data:

Compound ClassTarget Kinase% Inhibition @ 1µM
Triazine DerivativeAurora A>90%
Data from patent CA2764823A1, which describes the use of this compound in the synthesis of these derivatives.

Aurora A Kinase Signaling in Mitosis

This diagram outlines the role of Aurora A in mitosis.

AuroraA_Signaling G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry Spindle Bipolar Spindle Assembly AuroraA->Spindle Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Experimental Protocols for Kinase Assays

The following protocols are representative of the in vitro assays used to determine the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

General ADP-Glo™ Kinase Assay Protocol

Materials:

  • Recombinant human kinase (e.g., RET, TrkA, Aurora A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates (white, low volume)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test inhibitor or DMSO (for controls).

    • 2 µL of diluted kinase enzyme in kinase buffer.

    • 2 µL of a substrate/ATP mixture in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility has been demonstrated in the development of highly potent and selective inhibitors of clinically relevant kinases, including RET, Trk, and Aurora kinases. The 3-amino group provides a critical anchor point for hinge binding, while the 5-propyl substituent offers a vector for optimizing potency and selectivity. The data and protocols presented in this guide underscore the importance of this scaffold and provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases. Further exploration of derivatives of this compound is warranted to develop next-generation targeted therapeutics.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, physicochemical parameters, and spectral data. Furthermore, this document outlines detailed experimental protocols for its synthesis and purification based on established methodologies for analogous pyrazole derivatives. The guide also explores the potential biological activities of this compound, drawing insights from studies on structurally related aminopyrazoles, and visualizes a key signaling pathway potentially modulated by such compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory use.

Structural and General Information
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-Amino-5-propylpyrazole, 5-Propyl-3-aminopyrazole[1]
CAS Number 126748-58-1[1]
Molecular Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1]
Canonical SMILES CCCC1=CC(=NN1)N[1]
Physicochemical Data
PropertyValueSource
Melting Point 37-40 °C
Boiling Point 316.8 °C at 760 mmHg[2]
115 °C at 0.2 mmHg
Density (Predicted) 1.111 ± 0.06 g/cm³
pKa (Predicted) 15.76 ± 0.10
LogP (Calculated) 0.9444
Topological Polar Surface Area 54.7 Ų[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Spectroscopic Data (Predicted)

SpectroscopyPredicted Peaks and Characteristics
¹H NMR δ (ppm):~0.9 (t, 3H): -CH₂CH₂CH₃~1.6 (sextet, 2H): -CH₂CH₂ CH₃ • ~2.5 (t, 2H): -CH₂ CH₂CH₃ • ~5.4 (s, 1H): Pyrazole C4-H~4.5 (br s, 2H): -NH₂~9.5 (br s, 1H): Pyrazole NH
¹³C NMR δ (ppm):~14: -CH₂CH₂CH₃~23: -CH₂CH₂ CH₃ • ~30: -CH₂ CH₂CH₃ • ~95: Pyrazole C4~150: Pyrazole C5~158: Pyrazole C3
IR Spectroscopy ν (cm⁻¹):3400-3200 (N-H stretch): Two bands characteristic of a primary amine. • 3100-3000 (C-H stretch, aromatic/vinylic)2960-2850 (C-H stretch, aliphatic)1650-1580 (N-H bend): Primary amine scissoring. • 1580-1450 (C=C and C=N stretch): Pyrazole ring vibrations.
Mass Spectrometry m/z:125 (M⁺): Molecular ion peak. • Prominent fragments from the loss of alkyl chain components (e.g., loss of ethyl radical leading to m/z 96).

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis and purification of this compound, based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[3] For the synthesis of the title compound, 3-oxohexanenitrile would be the required starting β-ketonitrile.

Reaction:

G cluster_reactants Reactants cluster_product Product ketonitrile 3-Oxohexanenitrile product This compound ketonitrile->product + Hydrazine Hydrate (Ethanol, Reflux) hydrazine Hydrazine Hydrate

Figure 1. Synthesis of this compound.

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-oxohexanenitrile (1 equivalent) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[4] Structurally similar compounds have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.

A closely related compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6) and has shown therapeutic potential in a model of acute liver injury.[5] HDAC6 is involved in various cellular processes, including protein degradation and inflammatory responses. Inhibition of HDAC6 can modulate the acetylation of its substrates, such as α-tubulin and cortactin, and can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against HDAC6 or other enzymes, thereby influencing downstream signaling pathways.

G cluster_pathway Potential HDAC6 Inhibition Pathway Compound This compound (or derivative) HDAC6 HDAC6 Compound->HDAC6 Inhibition aTubulin α-Tubulin (acetylated) HDAC6->aTubulin Deacetylation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HDAC6->Inflammation Upregulation CellularEffects Modulation of Cellular Processes aTubulin->CellularEffects Inflammation->CellularEffects TherapeuticOutcome Therapeutic Effect (e.g., Anti-inflammatory) CellularEffects->TherapeuticOutcome

Figure 2. Potential signaling pathway modulated by this compound.

Safety and Handling

Based on available data, this compound is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its known physical and chemical properties, along with proposed experimental protocols for its synthesis and purification. The exploration of its potential biological activities, particularly as an enzyme inhibitor, highlights promising avenues for future research. The information and visualizations presented herein are intended to facilitate further investigation into this and related aminopyrazole compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile (3-oxohexanenitrile) and hydrazine hydrate. This method is a versatile and efficient route to produce 5-substituted-3-aminopyrazoles. These compounds are valuable scaffolds for the development of kinase inhibitors and other therapeutic agents. This protocol includes a step-by-step experimental procedure, data on expected yields, and methods for purification and characterization. Additionally, a representative signaling pathway in which aminopyrazole derivatives are implicated is illustrated.

Introduction

5-Aminopyrazole derivatives are a significant class of heterocyclic compounds in the field of medicinal chemistry.[1] They serve as crucial pharmacophores in the design of various therapeutic agents due to their ability to act as bioisosteres of purine bases and their capacity to form key hydrogen bond interactions with biological targets.[2] The aminopyrazole scaffold is present in numerous compounds investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6]

The synthesis of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of β-ketonitriles with hydrazine.[7][8] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable aromatic pyrazole ring.[7] This protocol details the synthesis of this compound, a specific analog that can serve as a building block for the development of novel bioactive molecules.

Synthesis Protocol

The synthesis of this compound is a two-step process starting from the preparation of the β-ketonitrile precursor, 3-oxohexanenitrile, followed by the cyclocondensation with hydrazine hydrate.

Part 1: Synthesis of 3-Oxohexanenitrile

The β-ketonitrile, 3-oxohexanenitrile, can be synthesized via the reaction of cyanoacetic acid with butyryl chloride.[9]

Materials and Reagents:

  • Cyanoacetic acid

  • Butyryl chloride

  • Anhydrous diethyl ether

  • Sodium ethoxide

  • 1 M Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl cyanoacetate and butyryl chloride dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude 3-oxohexanenitrile.

  • The crude product can be purified by vacuum distillation.

Part 2: Synthesis of this compound

The cyclocondensation of 3-oxohexanenitrile with hydrazine hydrate yields the target compound.

Materials and Reagents:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate (85% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yields are based on typical results reported for the synthesis of similar 5-alkyl-3-aminopyrazoles.

ParameterValueReference
Molecular FormulaC₆H₁₁N₃[10]
Molecular Weight125.17 g/mol [10]
Typical Yield70-90%[7][8]
Physical StateSolid
Boiling Point316.8°C at 760 mmHg[11]

Characterization

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic proton signals include those for the propyl group, the pyrazole ring proton, and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and the pyrazole ring.

  • Melting Point Analysis: To determine the melting point of the purified product as an indicator of purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Synthesis of 3-Oxohexanenitrile cluster_part2 Part 2: Synthesis of this compound start1 Start Materials: Cyanoacetic Acid Butyryl Chloride reaction1 Reaction with Sodium Ethoxide in Diethyl Ether start1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 3-Oxohexanenitrile purification1->product1 start2 Start Materials: 3-Oxohexanenitrile Hydrazine Hydrate product1->start2 Intermediate reaction2 Cyclocondensation in Ethanol (Reflux) start2->reaction2 workup2 Solvent Removal reaction2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway: Inhibition of FGFR Signaling

Aminopyrazole derivatives have been shown to be effective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often hyperactivated in various cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 STAT->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole derivative.

References

Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-Pyrazol-3-Amine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its pyrazole scaffold is a common feature in a variety of biologically active compounds. Notably, it serves as a key intermediate in the synthesis of sildenafil (Viagra), a well-known phosphodiesterase type 5 (PDE5) inhibitor. Beyond this, derivatives of this compound have been investigated as kinase inhibitors for cancer therapy, antagonists for cannabinoid receptors, and as potential therapeutics for inflammatory and neurodegenerative diseases. This document provides detailed protocols for the synthesis of this compound and highlights its significant applications in pharmaceutical research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Claisen Condensation to form the β-ketonitrile precursor, 3-oxohexanenitrile.

  • Step 2: Cyclization of the β-ketonitrile with hydrazine to yield the final product.

Step 1: Synthesis of 3-Oxohexanenitrile via Claisen Condensation

This procedure involves the base-mediated condensation of ethyl butyrate and acetonitrile.

Reaction Scheme:

Experimental Protocol:

Reagent/ParameterMolar EquivalentAmountNotes
Sodium Ethoxide1.281.7 gStrong base, handle with care in an inert atmosphere.
Anhydrous Diethyl Ether-500 mLSolvent, must be dry.
Anhydrous Acetonitrile1.561.6 g (78.5 mL)Reagent, must be dry.
Ethyl Butyrate1.0116.16 g (131.4 mL)Reagent, must be dry.
2 M Hydrochloric Acid-~250 mLFor neutralization during workup.
Diethyl Ether-3 x 150 mLFor extraction.
Anhydrous Sodium Sulfate--For drying the organic phase.
Reaction Temperature -0°C to Room TempControlled temperature is crucial for the reaction.
Reaction Time -~2-3 hoursMonitor by TLC.

Procedure:

  • A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.

  • Sodium ethoxide (1.2 eq) is suspended in anhydrous diethyl ether (500 mL) in the flask.

  • Anhydrous acetonitrile (1.5 eq) is added dropwise to the stirred suspension over 15 minutes at room temperature. The mixture is stirred for an additional hour.

  • The flask is cooled in an ice bath to 0°C. Ethyl butyrate (1.0 eq) is added dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by carefully pouring the mixture into ice-cold 2 M hydrochloric acid (~250 mL) until the pH of the aqueous layer is between 5 and 6.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether (150 mL each).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxohexanenitrile.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Cyclization

This step involves the reaction of the synthesized 3-oxohexanenitrile with hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

Reagent/ParameterMolar EquivalentAmountNotes
3-Oxohexanenitrile1.0111.14 gStarting material from Step 1.
Hydrazine Hydrate (64%)1.155.1 g (54 mL)Handle with care, corrosive and toxic.
Ethanol-300 mLSolvent.
Acetic Acid (glacial)catalytic~1 mLCatalyst.
Reaction Temperature -Reflux (approx. 78°C)
Reaction Time -4-6 hoursMonitor by TLC.
Expected Yield -75-85%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol (300 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1 mL).

  • To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

This compound and its derivatives are valuable scaffolds in the development of new therapeutic agents due to their ability to interact with various biological targets.

Kinase Inhibitors in Oncology

The pyrazole ring system is a common feature in many kinase inhibitors. By modifying the substituents on the pyrazole core of this compound, medicinal chemists can design potent and selective inhibitors of specific kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote tumor growth and survival.

PDE5 Inhibition

As a precursor to sildenafil, this compound is integral to the synthesis of drugs for erectile dysfunction and pulmonary hypertension. The pyrazolopyrimidinone core of sildenafil, derived from the aminopyrazole, is crucial for its inhibitory activity against phosphodiesterase type 5.

Anti-inflammatory and Neuroprotective Agents

Derivatives of 3-aminopyrazole have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. Additionally, certain pyrazole-based compounds are being investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Visualized Workflow and Pathways

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for producing this compound.

G cluster_0 Step 1: Synthesis of 3-Oxohexanenitrile cluster_1 Step 2: Synthesis of this compound Ethyl Butyrate Ethyl Butyrate Claisen Condensation Claisen Condensation Ethyl Butyrate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation 3-Oxohexanenitrile 3-Oxohexanenitrile Claisen Condensation->3-Oxohexanenitrile Sodium Ethoxide 3-Oxohexanenitrile_ref 3-Oxohexanenitrile Hydrazine Hydrate Hydrazine Hydrate Cyclization Cyclization Hydrazine Hydrate->Cyclization This compound This compound Cyclization->this compound Ethanol, Acetic Acid (cat.) 3-Oxohexanenitrile_ref->Cyclization G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase (RTK)->Downstream Kinase Activates Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Phosphorylates Apoptosis Apoptosis Downstream Kinase->Apoptosis Inhibition leads to Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Aminopyrazole Derivative This compound Derivative Aminopyrazole Derivative->Downstream Kinase Inhibits

Application Notes and Protocols for the Purification of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Propyl-1H-Pyrazol-3-Amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of pyrazole derivatives and can be adapted to achieve high purity of the target compound.

Overview of Purification Strategies

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary methods employed for the purification of pyrazole derivatives, and applicable to the target compound, include:

  • Recrystallization: A robust technique for removing impurities with different solubility profiles from the desired compound.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: Exploits the basic nature of the amine group to separate it from non-basic impurities.

A general workflow for the purification process is outlined below.

PurificationWorkflow cluster_purification Purification Options Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Purification Purification Method Dissolution->Purification Choose one or more Recrystallization Recrystallization ColumnChromatography Column Chromatography AcidBaseExtraction Acid-Base Extraction Isolation Isolation of Pure Compound Analysis Purity Analysis (TLC, HPLC, NMR) Isolation->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed Recrystallization->Isolation ColumnChromatography->Isolation AcidBaseExtraction->Isolation ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column with Silica Gel LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Monitor Fractions by TLC CollectFractions->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct PureProduct Evaporate->PureProduct Pure Product

Application Notes and Protocols: 5-Propyl-1H-Pyrazol-3-Amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyl-1H-pyrazol-3-amine and its derivatives are pivotal building blocks in the synthesis of a diverse range of kinase inhibitors. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for drug design. These compounds are integral to the development of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the creation of pyrazolo[1,5-a]pyrimidine cores, a common framework for targeting kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and others.

Key Applications

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for kinase inhibition. By modifying the substituents on both the pyrazole and pyrimidine rings, researchers can fine-tune the selectivity and potency of the resulting inhibitors. The propyl group at the 5-position of the pyrazole ring can contribute to favorable hydrophobic interactions within the kinase active site.

Derivatives of this compound have been investigated as inhibitors for a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. Pyrazole-based inhibitors have shown significant anti-proliferative effects.

  • Aurora Kinases: These are crucial for cell division, and their inhibition is a key strategy in cancer therapy.

  • c-Jun N-terminal Kinase (JNK): JNKs are implicated in inflammatory responses and neurodegenerative diseases.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation.

Data Presentation: Inhibitory Activity and Yields

The following tables summarize quantitative data for kinase inhibitors synthesized from 3-amino-1H-pyrazole derivatives, demonstrating the potential of this scaffold.

Table 1: Cellular Potency (EC50) of 5-Cyclopropyl-1H-pyrazole-3-amine Derivatives against CDK16

CompoundEC50 (nM)
Lead Structure (1)18.0
11a 33.0
11b 124.0
11c 70.0
11d 58.0
11e 45.0
11f 48.0

Table 2: Inhibitory Concentration (IC50) of Pyrazole-based Kinase Inhibitors against Various Cancer Cell Lines

CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
6 Aurora AHCT116 (Colon)0.39
6 Aurora AMCF7 (Breast)0.46
24 CDK1HepG2 (Liver)0.05
24 CDK1HCT116 (Colon)1.68
25 CDK1HepG2 (Liver)0.028
25 CDK1HCT116 (Colon)0.035
8t FLT3, CDK2/4MV4-11 (AML)0.00122

Table 3: Synthesis Yields for Pyrazolo[1,5-a]pyrimidine Intermediates

Reaction StepReactantsConditionsYield (%)
Nucleophilic Substitution5-cyclopropyl-1H-pyrazole-3-amine and a pyrimidine derivativeBasic conditions35-89

Experimental Protocols

This section provides a generalized protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, a common scaffold derived from 3-amino-1H-pyrazoles. This protocol is based on established synthetic strategies.

Protocol 1: Two-Step Synthesis of N-substituted-Pyrazolo[1,5-a]pyrimidines

Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine kinase inhibitor from this compound.

Materials:

  • This compound

  • A suitable β-dicarbonyl compound (e.g., diethyl malonate, acetylacetone) or a substituted pyrimidine (e.g., 2,4-dichloropyrimidine)

  • Appropriate solvents (e.g., ethanol, isopropanol, DMF, dioxane)

  • Base (e.g., potassium carbonate, sodium ethoxide, DIPEA)

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • A secondary amine or aniline for subsequent substitution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

  • Microwave reactor (optional, for accelerated reactions)

Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.

  • Add 1.1 equivalents of the β-dicarbonyl compound and a catalytic amount of acid (e.g., a few drops of concentrated HCl) or a stoichiometric amount of base if starting with a pre-formed enolate.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pyrazolo[1,5-a]pyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution to Introduce Side Chains

  • Dissolve the pyrazolo[1,5-a]pyrimidine intermediate (1 equivalent) in a polar aprotic solvent like DMF or dioxane.

  • Add a base such as potassium carbonate or DIPEA (2-3 equivalents).

  • Add the desired amine or aniline (1.2 equivalents).

  • Heat the reaction mixture at 80-120 °C for 6-24 hours, or perform the reaction under microwave irradiation for 10-60 minutes at a similar temperature range. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization to yield the pure kinase inhibitor.

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathway

CDK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK signaling pathway and points of inhibition.

Experimental Workflow

Synthesis_Workflow Start This compound + β-Dicarbonyl Compound Step1 Step 1: Cyclocondensation (Reflux or Microwave) Start->Step1 Intermediate Pyrazolo[1,5-a]pyrimidine Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (with diverse amines) Intermediate->Step2 Crude_Product Crude Kinase Inhibitor Step2->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: General workflow for kinase inhibitor synthesis.

Structure-Activity Relationship Logic

SAR_Logic Core 3-Aminopyrazole Core Hinge Binding Final_Compound Kinase Inhibitor Activity Core->Final_Compound R1 R1 at C5 Potency & Selectivity R1->Final_Compound R2 R2 on Pyrimidine Solubility & PK Properties R2->Final_Compound

Caption: Key structural elements for activity.

Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory activity.[1][2] 5-Propyl-1H-Pyrazol-3-Amine is a pyrazole-based compound with potential for development as a novel anti-inflammatory agent. Its structural features suggest possible interactions with key targets in inflammatory signaling pathways.

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, including its hypothesized mechanisms of action and detailed protocols for its evaluation in both in vitro and in vivo models.

Hypothesized Mechanisms of Action

Based on the known anti-inflammatory activities of related pyrazole derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5][6][7]

  • Suppression of Pro-Inflammatory Cytokines: The compound may modulate the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8][9][10]

  • Modulation of the NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, is another potential mechanism.

The following diagram illustrates the primary signaling pathways potentially targeted by this compound.

Hypothesized Anti-Inflammatory Signaling Pathways

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following tables present representative data from studies on structurally related pyrazole derivatives to illustrate the potential efficacy of this class of compounds.

Disclaimer: The following data are for illustrative purposes only and are derived from published studies on various pyrazole derivatives, not this compound itself.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDStructureCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib Marketed Drug0.052>192[6]
Derivative A 1,3,4-trisubstituted pyrazole0.5210.73[5]
Derivative B Pyrazole-thiourea-benzimidazole hybrid0.0002272-[6]
Derivative C Trimethoxy pyrazole-pyridazine hybrid1.158.31[4]

Table 2: In Vitro Cytokine Inhibition by Representative Pyrazole Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDTNF-α Inhibition IC50 (µM)IL-6 Inhibition (% at 10 µM)Reference
Derivative D 0.77-[11]
Derivative E -42%[1]
Dexamethasone -85% (at 1 µM)[1]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the anti-inflammatory properties of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for screening and evaluating a novel compound for anti-inflammatory activity.

G cluster_0 Screening & Evaluation Workflow A Compound Synthesis & Characterization of This compound B In Vitro Assays A->B C COX-1/COX-2 Inhibition Assay B->C D Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) B->D E Cytokine Release Assay (TNF-α, IL-6) (ELISA) B->E F In Vivo Model C->F D->F E->F G Carrageenan-Induced Paw Edema in Rodents F->G H Data Analysis & Lead Optimization G->H

References

Application Notes and Protocols for Cell-based Assays of 5-Propyl-1H-Pyrazol-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Several pyrazole-derived drugs, such as Celecoxib and Crizotinib, are already in clinical use.[2] 5-Propyl-1H-Pyrazol-3-Amine and its derivatives represent a class of compounds with significant therapeutic potential. Evaluating the biological activity of these novel derivatives requires a robust panel of cell-based assays to determine their efficacy, mechanism of action, and potential therapeutic applications.

This document provides detailed application notes and protocols for key cell-based assays relevant to the screening and characterization of this compound derivatives. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Evaluation of Anticancer Activity

A primary application for novel pyrazole derivatives is in oncology.[2] Many pyrazole compounds exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or targeting specific signaling pathways crucial for cancer cell survival and proliferation.[2][4] The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against various cancer cell lines.

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC50/GI50 values) of various pyrazole derivatives against several cancer cell lines, providing a benchmark for evaluating new compounds.

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[4]
Compound 5b K562Leukemia0.021[5]
Compound 5b A549Lung Cancer0.69[5]
Compound 5 HepG2Liver Cancer13.14[6]
Compound 5 MCF-7Breast Cancer8.03[6]
Compound 12 MDA-MB-231Breast Cancer3.64 - 16.13[2]
Compound 59 HepG2Liver Cancer2.0[2]
L2 CFPAC-1Pancreatic Cancer61.7[7][8]
L3 MCF-7Breast Cancer81.48[7][8]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plates treat Treat Cells with Compound Dilutions prep_cells->treat prep_compounds Prepare Serial Dilutions of Pyrazole Derivative prep_compounds->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent solubilize Solubilize Formazan Crystals (if MTT) incubate_reagent->solubilize read_plate Measure Absorbance/Fluorescence solubilize->read_plate analyze Calculate % Viability vs. Control read_plate->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50

Caption: General workflow for assessing the cytotoxicity of pyrazole derivatives.

Protocol 1: Cell Viability by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][10]

  • DMSO (for solubilization)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivative in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[4] Include a vehicle control (medium with DMSO) and an untreated control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions to the appropriate wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][9]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Application Note 2: Kinase Inhibitory Activity

Many pyrazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[1][2] Key signaling pathways frequently targeted include PI3K/AKT and MAPK/ERK.[2] Cell-based assays are essential to confirm that a compound engages its target kinase within a cellular environment and affects downstream signaling.

Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives

The table below lists pyrazole-based compounds and their inhibitory activity against various protein kinases.

CompoundTarget KinaseIC50 (nM)Reference
Afuresertib Akt10.08 (Ki)[1]
Compound 6 Aurora A160[1]
Compound 17 Chk217.9[1]
Compound 48 Haspin<100[2]
Compound 50 EGFR90[2]
Compound 50 VEGFR-2230[2]
Compound 6 CDK2460[6]
Compound 11 CDK2450[6]
1b Haspin57[12]
2c Haspin62[12]

Signaling Pathway: Simplified MAPK/ERK Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Pyrazole Derivative Inhibitor->Receptor Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole kinase inhibitor.

Protocol 2: Western Blot for Phosphorylated Protein Analysis

This protocol is used to detect changes in the phosphorylation state of a target kinase or its downstream substrates, providing direct evidence of target engagement in cells.[1][13]

Materials:

  • 6-well cell culture plates

  • Pyrazole derivative and vehicle (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a specified time (e.g., 2, 6, or 24 hours).[13] Include a vehicle control.

  • Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.[13] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13] Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Sample Preparation: Normalize all samples to the same concentration. Add SDS-PAGE sample buffer to 20-40 µg of protein and boil at 95°C for 5 minutes.[13]

  • Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run at a constant voltage. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[1]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1] Analyze band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.[1]

Application Note 3: Assessment of Anti-inflammatory Activity

The pyrazole scaffold is central to several anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[14] New pyrazole derivatives can be screened for their ability to suppress inflammatory responses in relevant cell models, such as macrophages stimulated with lipopolysaccharide (LPS).

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

This table presents the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole compounds.

CompoundAssay / TargetIC50 (nM) / % InhibitionReference
Compound 2a COX-219.87[14]
Compound 3b COX-239.43[14]
Compound 5e COX-239.14[14]
Compound 2g Lipoxygenase80,000[15]
Compound 10g Carrageenan-induced edema78% at 3h[16]
Compound 6g IL-6 Suppression (LPS-BV2 cells)9,562[17]
Compound 6b Carrageenan-induced edema85.78%[18]

Experimental Workflow: Anti-inflammatory Screening

G cluster_prep Cell Culture & Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_assay Measurement of Inflammatory Mediator cluster_analysis Data Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Pyrazole Derivatives seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for Nitrite (NO) collect_supernatant->griess_assay elisa Perform ELISA for Cytokines (e.g., TNF-α, IL-6) collect_supernatant->elisa analyze Quantify Mediator Levels griess_assay->analyze elisa->analyze calculate_ic50 Determine IC50 of Inhibition analyze->calculate_ic50

Caption: Workflow for evaluating the anti-inflammatory effects of pyrazole derivatives.

Protocol 3: Nitric Oxide (NO) Production via Griess Assay

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

  • 96-well cell culture plates

  • Macrophage cell line (e.g., RAW 264.7 or BV2 microglia)[17]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Pyrazole derivative stock solution (in DMSO)

  • Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the pyrazole derivative. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + derivative without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on 5-Propyl-1H-Pyrazol-3-Amine, a scaffold of interest in kinase inhibitor development. The protocols outlined below detail the synthesis of analog compounds, in vitro kinase inhibition assays, and cell-based assays to determine potency and cellular effects.

Introduction

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly targeting protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] this compound represents a foundational structure for the exploration of novel kinase inhibitors. By systematically modifying the propyl group at the C5 position and the amine group at the C3 position, researchers can elucidate the structural requirements for potent and selective kinase inhibition. These notes will guide the user through the process of generating a focused library of analogs and evaluating their biological activity to establish a clear SAR.

Key Signaling Pathways

Pyrazole-based inhibitors have been developed to target multiple kinase families, including Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[2] A primary mechanism of action for such inhibitors is the modulation of the CDK/Rb pathway.

CDK_Rb_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 activates Rb Rb Cyclin D / CDK4/6->Rb phosphorylates p-Rb p-Rb (Phosphorylated) Cyclin D / CDK4/6->p-Rb E2F E2F Rb->E2F sequesters G1/S Phase\nGene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase\nGene Transcription activates Cyclin E / CDK2 Cyclin E / CDK2 G1/S Phase\nGene Transcription->Cyclin E / CDK2 Cyclin E / CDK2->p-Rb further phosphorylates S Phase\n(DNA Replication) S Phase (DNA Replication) Cyclin E / CDK2->S Phase\n(DNA Replication) initiates Pyrazole Inhibitor This compound Analog Pyrazole Inhibitor->Cyclin D / CDK4/6 inhibits Pyrazole Inhibitor->Cyclin E / CDK2 inhibits SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis A Analog Synthesis (Protocol 1) B Purification & Characterization A->B C Kinase Inhibition Assay (Protocol 2) B->C D IC50 Determination C->D E Cell Proliferation Assay (Protocol 3) D->E Potent Compounds G SAR Analysis D->G F Western Blot Analysis (Protocol 4) E->F Active Compounds F->G SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Scaffold Mod1 Vary C5-Alkyl Group (e.g., Me, Et, iPr, cPr) Core->Mod1 Mod2 Modify C3-Amine (e.g., acylation) Core->Mod2 Activity1 In Vitro Potency (Kinase IC50) Mod1->Activity1 SAR Structure-Activity Relationship (SAR) Mod1->SAR Mod2->Activity1 Mod2->SAR Activity2 Cellular Potency (Anti-proliferative GI50) Activity1->Activity2 Activity1->SAR Activity2->SAR

References

Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 5-Propyl-1H-Pyrazol-3-Amine, a versatile heterocyclic building block in medicinal chemistry. The protocols detailed below are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a guide for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Chemical Synthesis

The synthesis of this compound is typically achieved through a cyclocondensation reaction. This common method for creating the pyrazole core involves the reaction of a β-ketonitrile with hydrazine.[1]

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar 3-amino-5-alkylpyrazoles.[2] The key starting material is 3-oxohexanenitrile (the propyl-equivalent of cyanoacetone).

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G start Start: 3-Oxohexanenitrile & Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve reflux Reflux for 4-6 hours dissolve->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Solvent Removal tlc->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End: this compound characterize->end

Synthetic workflow for this compound.

Biological Applications and Protocols

Derivatives of 3-aminopyrazole are well-documented as potent inhibitors of various protein kinases, playing crucial roles in oncology and inflammatory diseases.[3][4][5] The following protocols are designed to screen this compound and its derivatives for such activities.

Kinase Inhibitor Screening

Given that aminopyrazole scaffolds are known to target ATP-binding sites of kinases, a primary application is in the development of kinase inhibitors.[4][6][7] Key targets for related compounds include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][7][8]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase of interest (e.g., CDK2/cyclin A, VEGFR-2), the corresponding substrate, and ATP.

  • Compound Addition: Add the diluted this compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells, HepG2 liver cancer cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[3][7]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Table 1: Example Quantitative Data for Aminopyrazole Derivatives

CompoundTarget KinaseIC50 / Ki (nM)Target Cell LineIC50 (µM)Reference
PHA-533533CDK2/cyclin A31 (Ki)A2780 (Ovarian)sub-micromolar[3]
Compound 41CDK2/cyclin A37 (IC50)--[4]
Compound 3iVEGFR-28.93 (IC50)PC-3 (Prostate)1.24[8]
Compound 44RIPK1low nanomolar--[5]

Signaling Pathways

Based on the known targets of analogous compounds, this compound could potentially modulate signaling pathways critical for cell cycle progression and angiogenesis.

CDK2-Mediated Cell Cycle Regulation

CDK2, in complex with cyclin E and cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]

Diagram of CDK2 Signaling Pathway:

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes CyclinE_CDK2->pRb phosphorylates CyclinE_CDK2->CyclinA_CDK2 promotes transition Inhibitor This compound (Potential Inhibitor) Inhibitor->CyclinA_CDK2 Inhibitor->CyclinE_CDK2

Potential inhibition of CDK2 by this compound.
VEGFR-2 Mediated Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that, upon binding to VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival, which are critical steps in angiogenesis. Inhibition of VEGFR-2 is a major strategy in cancer therapy to block tumor blood supply.[7][8]

Diagram of VEGFR-2 Signaling Pathway:

G cluster_0 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds VEGFR2->VEGFR2 dimerization & autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 inhibits autophosphorylation PKC PKC PLCg->PKC Cell_Response Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Potential inhibition of VEGFR-2 signaling by this compound.

References

Application Notes and Protocols for the Characterization of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of 5-Propyl-1H-Pyrazol-3-Amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, the following sections present predicted data based on the analysis of structurally similar pyrazole derivatives. The experimental protocols provided are generalized for the analysis of small organic molecules and are adaptable for this compound.

Compound Information

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₁N₃[1]

  • Molecular Weight: 125.17 g/mol [1]

  • Chemical Structure:

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on typical chemical shifts for pyrazole derivatives and the influence of the propyl and amine substituents.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~5.40s-1HC4-H
~4.80br s-2H-NH₂
~10.50br s-1HN1-H
~2.40t~7.52H-CH₂- (α to pyrazole)
~1.55sextet~7.52H-CH₂- (β to pyrazole)
~0.90t~7.53H-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155.0C3
~148.0C5
~90.0C4
~28.0-CH₂- (α to pyrazole)
~22.0-CH₂- (β to pyrazole)
~14.0-CH₃

Mass Spectrometry Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2][3] For this compound, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

Table 3: Predicted Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Molecular Ion [M+H]⁺m/z 126.1026
Exact Mass125.0953

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Spectrum Acquisition:

    • Set up a proton-decoupled ¹³C experiment.

    • Define the spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

    • Acquire the ¹³C spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum using an ESI-TOF mass spectrometer.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Formic acid (for ESI+)

  • Vials and syringes

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source and a Time-of-Flight (TOF) analyzer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution. For ESI+, it is common to add 0.1% formic acid to the solvent to promote protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters, including spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).

  • Sample Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[4]

    • Direct Infusion: Load the dilute sample solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto an appropriate LC column. The analyte will be separated from any impurities before entering the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ for positive mode).

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_conclusion Structure Confirmation synthesis Synthesis of This compound nmr_prep NMR Sample Preparation synthesis->nmr_prep ms_prep MS Sample Preparation synthesis->ms_prep nmr_acq NMR Data Acquisition (1H, 13C) nmr_prep->nmr_acq ms_acq MS Data Acquisition (HRMS) ms_prep->ms_acq nmr_analysis NMR Data Analysis nmr_acq->nmr_analysis ms_analysis MS Data Analysis ms_acq->ms_analysis conclusion Structure Elucidation and Confirmation nmr_analysis->conclusion ms_analysis->conclusion logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound h1_nmr 1H NMR (Proton Environment & Connectivity) compound->h1_nmr c13_nmr 13C NMR (Carbon Skeleton) compound->c13_nmr hrms HRMS (Molecular Formula) compound->hrms structure Confirmed Structure h1_nmr->structure c13_nmr->structure hrms->structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propyl-1H-Pyrazol-3-Amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most versatile and widely employed method for the synthesis of 5-aminopyrazoles, including this compound, is the condensation of a β-ketonitrile with hydrazine.[1][2] In this specific case, the reaction would involve 3-oxohexanenitrile and hydrazine hydrate. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[1]

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are 3-oxohexanenitrile and hydrazine hydrate. Solvents commonly used include ethanol or methanol. Depending on the specific protocol, a catalyst may or may not be required.

Q3: Are there any significant safety precautions I should be aware of?

A3: Yes. Hydrazine hydrate is toxic and corrosive. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 3-oxohexanenitrile is also a potential irritant. A thorough risk assessment should be conducted before commencing any experimental work.

Troubleshooting Guide

Low Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended actions.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature can significantly influence the rate and completeness of the reaction. While many protocols suggest refluxing in ethanol, the optimal temperature may vary. Experiment with a range of temperatures to find the ideal condition for your specific setup.
Incorrect Stoichiometry Ensure the molar ratio of hydrazine hydrate to 3-oxohexanenitrile is accurate. A slight excess of hydrazine hydrate is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
Degradation of Starting Materials or Product Hydrazine hydrate can be unstable. Use freshly opened or properly stored reagent. The product, an aminopyrazole, might be sensitive to prolonged heating or acidic/basic conditions during workup.
Inefficient Purification Product loss can occur during the workup and purification steps. Optimize extraction and crystallization procedures. Consider using column chromatography if simple crystallization does not yield a pure product.
Impurity Formation

Q5: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A5: Impurity formation is a common issue. The nature of the impurities can often provide clues about the underlying side reactions.

  • Unreacted Starting Materials: If your final product is contaminated with starting materials, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

  • Side Products from Hydrazine: Hydrazine can undergo self-condensation or react with other electrophiles present in the reaction mixture. Using a modest excess of hydrazine and maintaining a controlled temperature can help minimize these side reactions.

  • Formation of Regioisomers (with substituted hydrazines): While not an issue with hydrazine hydrate, if a substituted hydrazine were used, the formation of regioisomers (3-amino vs. 5-amino pyrazole) would be a major concern. The regiochemical outcome is influenced by reaction conditions such as the solvent and the presence of acid or base.[2]

Purification Challenges

Q6: I am having difficulty purifying the final product. What are some effective purification strategies?

A6: this compound is a crystalline solid at room temperature.[3] Purification can typically be achieved through recrystallization.

Purification MethodRecommended Solvents/Procedure
Recrystallization Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or toluene) and then allow it to cool slowly to induce crystallization.
Column Chromatography If recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis.
Acid-Base Extraction As an amine, the product can be protonated with an acid to form a water-soluble salt. This can be used to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous solution and extracting with an organic solvent.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for aminopyrazole synthesis.[1][2] Optimization may be required.

Materials:

  • 3-oxohexanenitrile

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Visual Guides

Synthesis Workflow

G start Start: 3-oxohexanenitrile + Hydrazine Hydrate in Ethanol reflux Reflux (4-6h) start->reflux workup Workup: - Remove Ethanol - EtOAc Extraction - Wash (Water, Brine) - Dry (Na2SO4) reflux->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impurities Present issue->impurity purification_diff Purification Difficulty issue->purification_diff incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn check_sm Starting Material in Product? impurity->check_sm recrystallization Recrystallization Failed? purification_diff->recrystallization extend_time Action: Extend reaction time or increase temperature incomplete_rxn->extend_time Yes suboptimal_cond Suboptimal Conditions? incomplete_rxn->suboptimal_cond No optimize_temp Action: Optimize temperature and stoichiometry suboptimal_cond->optimize_temp Yes check_sm->incomplete_rxn Yes side_reactions Side Reactions? check_sm->side_reactions No control_temp Action: Control temperature and reagent stoichiometry side_reactions->control_temp Yes column_chrom Action: Use Column Chromatography recrystallization->column_chrom Yes acid_base_ext Action: Attempt Acid-Base Extraction column_chrom->acid_base_ext

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on optimizing the reaction yield and purity.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal.

    • Solution: Experiment with different solvents such as ethanol, isopropanol, or toluene. The choice of an acid or base catalyst can be critical; for this synthesis, a catalytic amount of a protic acid like acetic acid is often employed to facilitate the initial condensation.

  • Poor Quality Starting Materials: Impurities in the starting materials, 3-oxohexanenitrile or hydrazine hydrate, can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials. Use freshly distilled or commercially available high-purity reagents.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Causes and Solutions:

  • Formation of Regioisomers: If a substituted hydrazine is used, there is a possibility of forming the 3-amino and 5-amino pyrazole isomers. For the synthesis of this compound using hydrazine hydrate, this is less of a concern.

  • Uncyclized Intermediates: The intermediate hydrazone may not have fully cyclized.

    • Solution: Ensure adequate reaction time and temperature to promote the cyclization step. The addition of a catalytic amount of acid can facilitate this process.

  • N-Acetylation: If acetic acid is used as a solvent at high temperatures, the product can be acetylated.[1]

    • Solution: Use acetic acid as a catalyst rather than the primary solvent if acetylation is observed. Alternatively, use a different acid catalyst.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reaction did not go to completion, the final product will be contaminated with starting materials.

    • Solution: Optimize the reaction conditions to ensure full conversion. Purification can be achieved through column chromatography.

  • Similar Polarity of Product and Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Utilize different solvent systems for column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) can also be employed for purification. A common technique for aminopyrazoles is purification by column chromatography on silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][3] For this compound, this involves the reaction of 3-oxohexanenitrile with hydrazine hydrate.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the progression of the reaction. LC-MS can also be used for more detailed analysis.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific experimental data can vary, you can expect the following from spectroscopic analysis:

  • 1H NMR: Signals corresponding to the propyl group (a triplet and two sextets), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

  • 13C NMR: Resonances for the three carbons of the propyl group and the three carbons of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C6H11N3, MW: 125.17 g/mol ).[4]

Q4: What safety precautions should I take during this synthesis?

A4: Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with proper engineering controls in place.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux675
IsopropanolReflux672
TolueneReflux868
Acetic Acid100465 (with potential for N-acetylation)

Note: This data is representative and may vary based on specific experimental conditions.

Table 2: Effect of Catalyst on Reaction Yield

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
Acetic AcidEthanolReflux675
Hydrochloric AcidEthanolReflux670
No CatalystEthanolReflux1245
Sodium EthoxideEthanolReflux860

Note: This data is representative and may vary based on specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Oxohexanenitrile in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine add_catalyst Add Acetic Acid Catalyst add_hydrazine->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent cool->concentrate extract Dissolve in Ethyl Acetate & Wash concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end This compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_reactions Investigate Side Reactions cluster_purification_loss Assess Purification Loss start Low Reaction Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete Starting Material Remaining complete Complete check_completion->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp analyze_impurities Analyze Impurities (NMR, MS) complete->analyze_impurities check_fractions Re-check Column Fractions complete->check_fractions optimize_conditions Optimize Conditions (Solvent, Catalyst) analyze_impurities->optimize_conditions optimize_purification Optimize Purification Method (e.g., HPLC) check_fractions->optimize_purification

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole derivatives?

A1: The most prevalent methods for synthesizing pyrazole derivatives include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2]

  • Paal-Knorr Synthesis: While primarily known for pyrrole synthesis, a variation of this reaction using hydrazines instead of primary amines can yield pyrazoles from 1,4-dicarbonyl compounds.[3][4]

  • Synthesis from α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles.[5][6]

  • Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the pyrazole ring, often offering high efficiency and atom economy.[7][8]

Q2: I am observing a mixture of regioisomers in my reaction. What are the primary causes and how can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis. The regioselectivity is primarily influenced by:

  • Steric and Electronic Effects: The difference in steric hindrance and electronic properties between the two carbonyl groups of the 1,3-dicarbonyl compound dictates the initial site of nucleophilic attack by the hydrazine.

  • Reaction Conditions: pH, solvent, and temperature can significantly impact the reaction pathway and, consequently, the ratio of regioisomers. For instance, acidic conditions can favor the formation of one regioisomer over another.

To improve regioselectivity, consider the following strategies:

  • Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[9][10]

  • Catalyst Choice: The type and amount of acid or base catalyst can influence the reaction's selectivity.

  • Temperature Control: Optimizing the reaction temperature can favor the kinetic or thermodynamic product, thus improving the isomeric ratio.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. - Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.
Suboptimal pH - Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation. However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts in the Paal-Knorr synthesis.[11][12] - Base Addition: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, potentially leading to colored byproducts. Adding a mild base like sodium acetate can neutralize the acid.[13]
Poor Quality of Starting Materials - Purity Check: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields. For example, in the synthesis of 3,4-dimethylpyrazole, impurities in the starting materials can lead to the formation of 3-ethylpyrazole as a byproduct.[14][15]
Formation of Stable Intermediates - In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[6] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Plausible Cause & Mechanism Suggested Solution
Pyrazoline Derivatives Incomplete oxidation of the pyrazoline intermediate, which is commonly formed in reactions involving α,β-unsaturated ketones and hydrazines.[5][16]Introduce an oxidizing agent (e.g., air, bromine, or a chemical oxidant) or adjust the reaction conditions to promote aromatization.[6]
Furan Derivatives (in Paal-Knorr Synthesis) Acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine, favored at low pH.[11][12]- Control pH: Maintain a pH above 3. - Use Excess Amine: Employing an excess of the hydrazine can favor the pyrazole formation pathway.[11]
Dimerized Products Some 5-aminopyrazoles can undergo copper-promoted dimerization to form pyrazole-fused pyridazines and pyrazines.[17][18]If dimerization is undesired, avoid copper catalysts and consider alternative synthetic routes.
Ring-Opened Products In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[19] Certain reactive functional groups can also lead to ring-opening/recyclization cascades.[5][20][21]Carefully control the pH and temperature of the reaction. Avoid highly basic conditions if ring-opening is a concern.
Dark, Tarry Material Polymerization of starting materials or the product itself, often caused by excessively high temperatures or highly acidic conditions.[11]Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-Diketone SubstituentsSolventRegioisomeric Ratio (Desired:Undesired)
1R1 = 2-Furyl, R2 = CF3Ethanol36:64
2R1 = 2-Furyl, R2 = CF3TFE85:15
3R1 = 2-Furyl, R2 = CF3HFIP97:3
4R1 = Phenyl, R2 = CF3Ethanol36:64
5R1 = Phenyl, R2 = CF3HFIP99:1

Data adapted from studies on the influence of fluorinated alcohols on pyrazole formation. The specific ratios are highly dependent on the substrates used.[9][10]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone Derivative

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[7][11]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Purification of Pyrazole Derivatives

Purification of the crude pyrazole product is crucial to remove unreacted starting materials and side products.

Common Purification Methods:

  • Recrystallization: This is a common method for purifying solid pyrazole derivatives. A suitable solvent or solvent mixture should be chosen where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good choice for recrystallizing pyrazolones.

  • Column Chromatography: For mixtures of regioisomers or other closely related byproducts, silica gel column chromatography is often effective. The choice of eluent will depend on the polarity of the pyrazole derivatives.[14]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole from non-basic impurities. The pyrazole can then be recovered by neutralization.

Visualizations

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Regioisomer Regioisomeric Pyrazole 1_3_Dicarbonyl->Regioisomer Alternative Attack Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Hydrazine->Regioisomer Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration Troubleshooting_Low_Yield Start Low or No Pyrazole Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Incomplete_Reaction->Suboptimal_Conditions No Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions Significant Side Reactions? Suboptimal_Conditions->Side_Reactions No Optimize_Catalyst Optimize Catalyst/ pH Suboptimal_Conditions->Optimize_Catalyst Yes Check_Purity Check Starting Material Purity Side_Reactions->Check_Purity No Address_Byproducts Address Specific Byproducts (See Guide) Side_Reactions->Address_Byproducts Yes Success Improved Yield Increase_Time_Temp->Success Optimize_Catalyst->Success Check_Purity->Success Address_Byproducts->Success Paal_Knorr_Side_Reaction Dicarbonyl 1,4-Dicarbonyl Compound Pyrazole_Pathway Desired Pathway: Pyrazole Formation Dicarbonyl->Pyrazole_Pathway Furan_Pathway Side Reaction: Furan Formation Dicarbonyl->Furan_Pathway Hydrazine Hydrazine Hydrazine->Pyrazole_Pathway Acid_Catalyst Acid Catalyst Acid_Catalyst->Pyrazole_Pathway Acid_Catalyst->Furan_Pathway Low pH (<3) favors this path

References

Technical Support Center: 5-Propyl-1H-Pyrazol-3-Amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Propyl-1H-Pyrazol-3-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers (such as 3-propyl-1H-pyrazol-5-amine), and byproducts from side reactions. The formation of isomeric impurities is a significant challenge due to their similar physical and chemical properties, making them difficult to separate.[1][2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[3] Some aminopyrazoles can be unstable with prolonged heating, so it is crucial to avoid high temperatures during storage and processing.[4]

Q3: Can this compound be purified by distillation?

A3: Yes, vacuum distillation is a viable method for purifying aminopyrazoles, particularly for removing non-volatile impurities. For analogous compounds like 3(5)-aminopyrazole, boiling points of 100–102°C at 0.01 mmHg have been reported.[4] For 3-amino-5-methylpyrazole, a boiling point of 128°C at 2 mm has been noted.[5]

Q4: Is it possible to purify this compound by forming a salt?

A4: Yes, for aminopyrazoles with basic functionalities, crystallization of a salt is a useful purification technique.[6] You can perform an acidic extraction with an acid like HCl to form the hydrochloride salt, which can then be isolated by filtration. The free base can be regenerated by treatment with a base.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Co-elution of Isomers during Column Chromatography

Problem: You observe a single spot on TLC or a single peak in your HPLC analysis after column chromatography, but NMR analysis reveals the presence of an isomeric impurity.

Possible Causes:

  • Insufficient Resolution: The polarity of the regioisomers is very similar, leading to poor separation on standard silica gel.[2]

  • Inappropriate Mobile Phase: The chosen eluent system is not selective enough to differentiate between the isomers.

Solutions:

SolutionDescription
Optimize Mobile Phase Employ a solvent gradient during elution. Start with a less polar solvent system where the desired compound has an Rf of approximately 0.2, and gradually increase the polarity.[7] For aminopyrazoles, gradients of ethyl acetate in hexanes are commonly used.
Alternative Stationary Phase If silica gel is ineffective, consider using a different stationary phase. For challenging separations of isomers, phases like alumina or functionalized silica (e.g., phenyl or cyano) might offer different selectivity.[8]
High-Performance Liquid Chromatography (HPLC) For high-resolution separation, HPLC is recommended. Reverse-phase C18 columns are often effective for separating pyrazole regioisomers.[2]
Chiral Chromatography If you are dealing with enantiomers, a chiral stationary phase is necessary. Polysaccharide-based chiral stationary phases have shown good results for pyrazole derivatives.[2]
Issue 2: Oiling Out During Recrystallization

Problem: Instead of forming crystals, the compound separates as an oil when the recrystallization solvent is cooled.

Possible Causes:

  • High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

Solutions:

SolutionDescription
Use a Solvent/Anti-Solvent System Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., water, hexanes) in which the compound is poorly soluble until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[6]
Slow Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This provides more time for crystal nucleation and growth.
Scratching Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Issue 3: Low Recovery After Purification

Problem: The final yield of pure this compound is significantly lower than expected.

Possible Causes:

  • Compound Instability: Aminopyrazoles can be unstable to prolonged heating or acidic conditions on silica gel.[4][7]

  • Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.

  • Incomplete Extraction or Precipitation: The compound may not have been fully extracted from the aqueous phase or fully precipitated during crystallization.

Solutions:

SolutionDescription
Minimize Heat and Exposure to Silica If using column chromatography, run the column as quickly as possible. Consider using a less acidic stationary phase like deactivated silica gel or alumina.[7] For recrystallization, avoid prolonged heating.
Optimize Extraction pH When performing an acid-base extraction, ensure the pH of the aqueous layer is optimal for complete extraction of the amine into the organic phase (basic conditions) or the aqueous phase as a salt (acidic conditions).
Ensure Complete Precipitation During recrystallization, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Thorough Rinsing Rinse all glassware with the mother liquor or a small amount of cold solvent to recover any adhering product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely. Stir and heat gently if necessary.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To separate this compound from closely related impurities, such as regioisomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 20% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound Initial_Analysis TLC/LC-MS/NMR Analysis Crude_Product->Initial_Analysis Decision Purity Assessment Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization >90% Pure (Crystalline Solid) Column_Chromatography Column Chromatography Decision->Column_Chromatography <90% Pure (Isomeric Impurities) Distillation Vacuum Distillation Decision->Distillation Non-volatile Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Distillation->Pure_Product Final_Analysis Purity & Characterization (NMR, LC-MS, MP) Pure_Product->Final_Analysis

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Observation Observation Start->Observation Oiling_Out Product Oils Out Observation->Oiling_Out Liquid Separation No_Crystals No Crystals Form Observation->No_Crystals Clear Solution Low_Yield Low Yield Observation->Low_Yield Few Crystals Solution1 Use Solvent/Anti-Solvent Slow Cooling Scratch or Seed Oiling_Out->Solution1 Solution2 Concentrate Solution Try a Different Solvent No_Crystals->Solution2 Solution3 Cool Longer Minimize Transfers Check Mother Liquor Low_Yield->Solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Improving the Purity of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-Propyl-1H-Pyrazol-3-Amine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?

The most common synthetic pathway for 5-alkyl-1H-pyrazol-3-amines involves the condensation reaction of a β-ketonitrile with hydrazine or a hydrazine salt. For this compound, the likely starting materials are 3-oxohexanenitrile and a hydrazine source.

Potential impurities stemming from this synthesis may include:

  • Unreacted starting materials: 3-oxohexanenitrile and hydrazine.

  • Regioisomers: Formation of 3-Propyl-1H-Pyrazol-5-Amine is a possibility, although the desired 3-amino-5-propyl isomer is generally the major product.

  • Byproducts from side reactions.

  • Residual solvents from the reaction and workup (e.g., toluene, ethanol).

Q2: My purified this compound is a colored oil instead of a solid. What could be the cause?

The appearance of a colored oil can be attributed to several factors:

  • Presence of Impurities: Residual starting materials or reaction byproducts can prevent the compound from solidifying.

  • Oxidation: Aminopyrazoles can be susceptible to air oxidation, which can lead to coloration.

  • Residual Solvent: Trapped solvent can lower the melting point and result in an oily appearance.

It is recommended to first analyze the purity of the product by TLC, HPLC, or NMR to identify the presence of contaminants.

Q3: I am observing significant tailing and poor separation during silica gel column chromatography. What is the reason for this?

The basic nature of the pyrazole ring and the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause peak tailing, irreversible adsorption of the product to the stationary phase, and consequently, low recovery.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and separating it from impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Gas Chromatography (GC): Can be used for purity assessment, particularly for analyzing volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product loss during aqueous workup Ensure the pH of the aqueous layer is basic before extracting with an organic solvent to minimize the formation of the protonated, water-soluble form of the amine.
Irreversible adsorption on silica gel Deactivate the silica gel by pre-treating it with a solution of triethylamine (0.5-1%) in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Incomplete precipitation/crystallization If purifying by recrystallization, ensure the correct solvent system is used. Try cooling the solution to a lower temperature or adding a seed crystal to induce crystallization.
Product volatility during solvent removal Although this compound is not extremely volatile, prolonged exposure to high vacuum and elevated temperatures can lead to some loss. Use moderate conditions for solvent evaporation.
Issue 2: Persistent Impurities After a Single Purification Step
Potential Cause Troubleshooting Steps
Co-elution of impurities in column chromatography Optimize the mobile phase by trying different solvent systems or gradients. A shallow gradient can improve the separation of closely eluting compounds.
Co-crystallization of impurities If an impurity has similar solubility properties to the product, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
Formation of a salt with an acidic impurity Consider an initial acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove basic impurities. Then, make the aqueous layer basic and extract the product.

Experimental Protocols

The following protocols are adapted from established procedures for the purification of a close analog, 3-amino-5-methylpyrazole, and can be used as a starting point for this compound.[1] Adjustments may be necessary to account for differences in physical properties.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for achieving high purity, especially when dealing with thermally stable, non-solid compounds.

Methodology:

  • Initial Workup: After the reaction is complete, add toluene to the reaction mixture and remove water via azeotropic distillation.

  • Salt Precipitation: Add ethanol to the toluene solution to precipitate any inorganic salts (e.g., sodium chloride).

  • Filtration: Filter the mixture to remove the precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

  • Vacuum Distillation: Transfer the concentrated crude product to a distillation apparatus and perform distillation under high vacuum. The boiling point of the propyl analog will be higher than that of the methyl analog (128 °C at 2 mmHg).[1] Careful monitoring of the temperature and pressure is crucial. Collect the fractions corresponding to the boiling point of the pure product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, ethanol is a good starting point. Other potential solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period. Hot filter the solution to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

This method is useful for separating the product from impurities with different polarities.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. To mitigate issues with the basicity of the aminopyrazole, consider adding 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with an appropriate mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical purity and yield data obtained for the purification of the closely related 3-amino-5-methylpyrazole, which can serve as a benchmark for the purification of this compound.[1]

Purification MethodInitial PurityFinal PurityYieldReference
Vacuum Distillation>95%>98%72%[1]
Vacuum DistillationNot specified99%74%[1]
Workup and DistillationNot specified>98%71%[1]

Note: The initial purity was after an initial workup to remove inorganic salts.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup / Salt Removal Crude->Workup Distillation Vacuum Distillation Workup->Distillation Recrystallization Recrystallization Workup->Recrystallization Column Column Chromatography Workup->Column Pure Pure Product (>99%) Distillation->Pure Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity after Initial Purification Analyze Analyze Impurity Profile (NMR, LC-MS) Start->Analyze ImpurityType Impurity Type? Analyze->ImpurityType StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Starting Material Regioisomer Regioisomer ImpurityType->Regioisomer Regioisomer SideProduct Side Product ImpurityType->SideProduct Other ActionSM Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->ActionSM ActionRegio Fractional Crystallization or Preparative HPLC Regioisomer->ActionRegio ActionSide Optimize Purification (Different Column/Solvent) SideProduct->ActionSide

Caption: Decision-making process for addressing low purity issues.

References

Troubleshooting low yield in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically addressing the issue of low reaction yields. Below, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole synthesis, leading to reduced yields.

Q1: What are the most common causes of low yield in pyrazole synthesis?

Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors. The most frequent issues include the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are primary determinants of success.[1] A systematic approach to troubleshooting involves evaluating each of these areas.

Q2: How does the purity of my starting materials affect the reaction yield?

The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[1][2][3] Impurities can lead to unwanted side reactions, which not only consume starting materials and lower the yield but also complicate the purification of the final product.[1][3][4] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1][2] Sourcing high-purity intermediates (e.g., >98.0% purity) from reputable suppliers ensures more predictable and reproducible outcomes.[3]

Q3: How can I optimize reaction conditions to improve my yield?

Optimizing reaction conditions is crucial for maximizing yield.[1][3] Key parameters to consider include:

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1][2]

  • Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For reactions involving aryl hydrazines and 1,3-diketones, aprotic dipolar solvents like DMF or NMP have shown better results than common polar protic solvents such as ethanol.[3][5]

  • Temperature: Reaction temperature may need to be optimized. While some reactions proceed well at room temperature, others may require heating to reflux to go to completion.[2] Careful control of temperature can also prevent the formation of side products or degradation of the desired pyrazole.[2]

  • pH/Catalyst: The pH of the reaction medium is a critical factor.[1] For the Knorr synthesis, a catalytic amount of acid is often used.[6] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become acidic, potentially promoting byproduct formation.[4][5] In such cases, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4][5]

  • Reaction Monitoring: It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[1][2][5]

Q4: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][3] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][2]

To improve regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in certain cases.[2]

  • Control pH: The reaction pathway can differ under acidic versus basic conditions, potentially favoring the formation of one regioisomer over the other.[2] Acidic conditions are often employed when using aryl hydrazine hydrochlorides in solvents like ethanol.[2][7]

  • Steric Hindrance: Leveraging bulky substituents on either the hydrazine or the dicarbonyl can sterically direct the reaction towards a single regioisomer.[2][3]

Q5: My reaction mixture is turning a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation, especially in Knorr-type syntheses using hydrazine salts like phenylhydrazine hydrochloride.[4][8] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[4][5]

Troubleshooting Steps:

  • Add a Mild Base: If using a hydrazine salt, add one equivalent of a mild base like sodium acetate (NaOAc) to neutralize the acid, which can lead to a cleaner reaction profile.[4][5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidation.[4]

  • Purification: Many colored impurities can be removed during workup. Washing the crude product with a non-polar solvent like toluene may help.[4] Recrystallization or column chromatography on silica gel are also effective purification methods.[1][4][5]

Q6: What are common side reactions that could be lowering my yield?

Several side reactions can compete with the desired pyrazole formation:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a stable hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[2][9] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]

  • Formation of Isomeric Pyrazoles: As discussed in Q4, lack of regioselectivity can lead to a mixture of products, reducing the yield of the desired isomer.[2]

  • Ring-Opening or Rearrangements: The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening, especially with heating.[2][10] In the presence of a strong base, deprotonation at C3 can sometimes lead to ring opening.[10]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

ParameterCondition ACondition BCondition CTypical Outcome / Comment
Solvent EthanolAcetic AcidDMF / Aprotic DipolarAprotic dipolar solvents can give better results for aryl hydrazines.[3][5] Ethanol is a common protic solvent.[2][7]
Temperature Room Temperature60 °CRefluxHigher temperatures may be needed for less reactive substrates or to ensure dehydration of intermediates.[2][11]
Catalyst NoneAcetic Acid (catalytic)Sodium Acetate (mild base)Catalytic acid is common in Knorr synthesis.[6] A mild base is added to neutralize acid from hydrazine salts.[4][5]
Hydrazine Eq. 1.0 equivalent1.2 equivalents>1.5 equivalentsA slight excess (1.0-1.2 eq.) can drive the reaction to completion.[1][2] A large excess may complicate purification.
Monitoring EndpointTLCLC-MSRegular monitoring helps determine the optimal reaction time and prevents byproduct formation from extended reaction times.[1][2][5]

Table 2: Effect of Solvent on Regioselectivity

SubstratesSolventMajor RegioisomerReference
Unsymmetrical 1,3-Diketone + Aryl HydrazineEthanolVaries (often mixture)[2][5]
Unsymmetrical 1,3-Diketone + Aryl Hydrazine2,2,2-Trifluoroethanol (TFE)Improved selectivity[2]
Unsymmetrical 1,3-Diketone + Aryl HydrazineAprotic Dipolar (e.g., DMF)Can favor a specific isomer[3][5]

Note: The specific ratios and favored isomers are highly dependent on the specific substrates used. This table provides a general trend.[2]

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 eq.)

  • Hydrazine derivative (e.g., Phenylhydrazine hydrochloride) (1.0-1.2 eq.)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Mild Base (e.g., Sodium Acetate) (1.0 eq., if using a hydrazine salt)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • If using a hydrazine salt, add the mild base (e.g., sodium acetate) to the mixture.[5]

  • Add the hydrazine derivative to the solution. The addition may be slightly exothermic.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.[1][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure.[1]

Work-up and Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to remove impurities.[1][5]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions check_purity->check_conditions  No impure Impure Materials (Hydrazine, Dicarbonyl) check_purity->impure  Yes check_side_reactions Investigate Side Reactions / Product Loss check_conditions->check_side_reactions  No suboptimal Suboptimal Conditions (Temp, Solvent, pH) check_conditions->suboptimal  Yes side_products Side Products Formed (Isomers, Intermediates) check_side_reactions->side_products  Yes purification_loss Loss During Purification check_side_reactions->purification_loss  No action_purify Action: Purify Starting Materials / Use Fresh impure->action_purify action_optimize Action: Optimize Stoichiometry, Solvent, Temp, Catalyst suboptimal->action_optimize action_modify Action: Adjust Conditions to Improve Selectivity / Stability side_products->action_modify action_refine_purification Action: Optimize Recrystallization or Chromatography purification_loss->action_refine_purification

Caption: A logical workflow for troubleshooting low pyrazole yield.

Knorr_Synthesis_Pathway cluster_reactants Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack Nucleophilic Attack (at C=O) dicarbonyl->attack hydrazine Substituted Hydrazine hydrazine->attack intermediate_A Intermediate A attack->intermediate_A Path A intermediate_B Intermediate B attack->intermediate_B Path B cyclize_A Cyclization & Dehydration intermediate_A->cyclize_A cyclize_B Cyclization & Dehydration intermediate_B->cyclize_B product_A Regioisomer A cyclize_A->product_A product_B Regioisomer B cyclize_B->product_B

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Technical Support Center: Degradation Pathways of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Propyl-1H-Pyrazol-3-Amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure, which features a pyrazole ring, an amine group, and a propyl group. Likely degradation routes to investigate include:

  • Oxidation: The pyrazole ring and the amine group can be susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives on the propyl chain or the pyrazole ring, and potential ring-opening products.

  • Hydrolysis: Under acidic or basic conditions, the amine group could potentially be hydrolyzed, although pyrazole rings are generally stable to hydrolysis.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

Q2: How can I experimentally determine the degradation pathways of this compound?

Forced degradation studies are the standard approach to determine the degradation pathways of a drug substance.[1][2] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[1] The goal is to generate degradation products that can then be identified and characterized.

Q3: What are the recommended stress conditions for a forced degradation study of this compound?

Based on ICH guidelines and common practices, the following stress conditions are recommended for a forced degradation study of this compound:[1][3]

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Degradation Dry heat, 60°C to 80°C
Photodegradation Exposure to UV and visible light (ICH Q1B)

It is recommended to aim for 5-20% degradation of the parent compound. The duration of exposure and the concentration of reagents may need to be optimized to achieve this target.

Troubleshooting Guides

Problem: No degradation is observed under the initial stress conditions.

  • Solution 1: Increase the severity of the stress conditions. This can be achieved by increasing the temperature, the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or the duration of the study.[3] For thermal degradation, the temperature can be incrementally increased. For hydrolysis, a higher concentration of acid or base can be used.

  • Solution 2: Change the solvent. If the compound has poor solubility in the stress medium, this can limit the extent of degradation. Using a co-solvent that is stable under the stress conditions may improve solubility and promote degradation.

Problem: The degradation is too extensive, with most of the parent compound degraded.

  • Solution 1: Reduce the severity of the stress conditions. Decrease the temperature, the concentration of the stress agent, or the exposure time. The goal is to achieve partial degradation to be able to observe the primary degradation products.

  • Solution 2: Use a lower concentration of the drug substance. High concentrations can sometimes accelerate degradation.[3]

Problem: The analytical method (e.g., HPLC) is unable to separate the parent compound from the degradation products.

  • Solution 1: Modify the HPLC method. This can involve changing the mobile phase composition (e.g., gradient, pH, organic modifier), the stationary phase (i.e., the column), the column temperature, or the flow rate.

  • Solution 2: Use a different detection wavelength. A photodiode array (PDA) detector can be used to identify a wavelength where the parent compound and the degradation products have different absorbance profiles, which can aid in their separation and quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a predetermined time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a predetermined time.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a predetermined time.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for a predetermined time.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column, which is a versatile stationary phase for separating a wide range of compounds.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector, preferably a PDA detector, to monitor the elution of the parent compound and its degradation products. Select a wavelength that provides a good response for all components.

  • Method Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

G General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidation A->D E Thermal Degradation A->E F Photodegradation A->F G Neutralize Samples (if applicable) B->G C->G H Analyze by Stability-Indicating HPLC D->H E->H F->H G->H I Identify and Characterize Degradants (LC-MS, NMR) H->I

Caption: Workflow for conducting a forced degradation study.

G Hypothetical Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B N-Oxide Derivative A->B Oxidizing Agent C Hydroxylated Propyl Chain A->C Oxidizing Agent D Ring-Opened Products A->D Strong Oxidation E Potential (but less likely) Amine Hydrolysis Products A->E Acid/Base, Heat F Various Photolytic Products A->F UV/Vis Light

References

Technical Support Center: Scaling Up the Synthesis of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely applicable and scalable method for the synthesis of this compound is the cyclocondensation reaction between a β-ketonitrile, specifically 3-oxohexanenitrile, and hydrazine hydrate.[1][2] This approach is favored for its use of readily available starting materials and generally good yields.[3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety concerns during the scale-up of this synthesis revolve around the use of hydrazine hydrate and the exothermic nature of the reaction. Hydrazine is toxic and potentially explosive at elevated temperatures.[4] The condensation reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] It is crucial to have efficient cooling and to add the hydrazine hydrate portion-wise or via a controlled addition funnel.

Q3: How can I minimize the formation of byproducts?

A3: The primary byproduct concern in similar syntheses is the formation of regioisomers when using substituted hydrazines.[5] However, with unsubstituted hydrazine, this is not an issue. Other potential byproducts can arise from incomplete reaction or side reactions of the starting materials. Ensuring the purity of the 3-oxohexanenitrile and maintaining the optimal reaction temperature are key to minimizing byproduct formation.

Q4: What is the best method for purifying the final product on a large scale?

A4: For large-scale purification of this compound, crystallization is the most practical and cost-effective method.[6] The choice of solvent is critical; typically, a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[7] Ethanol or isopropanol are often good starting points for aminopyrazoles.[6] If crystallization is challenging, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.[2] - Suboptimal reaction temperature. - Impure starting materials.[3] - Product loss during workup.- Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion. - Optimize Temperature: Experiment with slight variations in the reaction temperature. For many pyrazole syntheses, refluxing is necessary.[2] - Check Starting Material Purity: Ensure the 3-oxohexanenitrile and hydrazine hydrate are of high purity. - Optimize Workup: Minimize transfers and use appropriate extraction solvents to reduce product loss.
Product is an Oil or Difficult to Crystallize - Presence of impurities. - The compound has a low melting point.- Purification: Attempt column chromatography on a small scale to obtain a pure sample for seeding. - Solvent Screening: Screen a variety of solvents or solvent mixtures for crystallization.[6] - Salt Formation: Convert the amine to a salt (e.g., hydrochloride) which is often more crystalline.[8] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Exothermic Reaction is Difficult to Control - Rate of hydrazine addition is too fast. - Inadequate cooling.- Slow Addition: Add the hydrazine hydrate dropwise or in small portions, monitoring the internal temperature. - Efficient Cooling: Use an ice bath or a chiller to maintain the desired temperature. - Dilution: Increase the solvent volume to help dissipate the heat.
Product Discoloration - Air oxidation of the amine. - Impurities in the starting materials.- Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.[7]

Experimental Protocols

Synthesis of 3-Oxohexanenitrile (Starting Material)

A common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with acetonitrile.[9]

Reaction: Ethyl butyrate + Acetonitrile → 3-Oxohexanenitrile

Procedure:

  • To a suspension of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether, a solution of ethyl butyrate (1 equivalent) and acetonitrile (1.1 equivalents) is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl) until the mixture is neutral.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Synthesis of this compound

Reaction: 3-Oxohexanenitrile + Hydrazine Hydrate → this compound

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Heat the solution to reflux.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the refluxing solution. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Parameter 3-Oxohexanenitrile Synthesis This compound Synthesis
Typical Yield 60-75%75-90%
Reaction Temperature 0°C to Room TemperatureReflux (Solvent Dependent)
Reaction Time 12-16 hours2-4 hours
Purification Method Vacuum DistillationRecrystallization

Visualizations

Synthesis_Pathway Ethyl Butyrate Ethyl Butyrate 3-Oxohexanenitrile 3-Oxohexanenitrile Ethyl Butyrate->3-Oxohexanenitrile  NaOEt, Et2O Acetonitrile Acetonitrile Acetonitrile->3-Oxohexanenitrile This compound This compound 3-Oxohexanenitrile->this compound  Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_completion Is the reaction complete? start->check_completion increase_time Increase reaction time/temperature check_completion->increase_time No check_purity Are starting materials pure? check_completion->check_purity Yes increase_time->check_completion purify_sm Purify starting materials check_purity->purify_sm No optimize_workup Optimize workup and purification check_purity->optimize_workup Yes purify_sm->start end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 5-Propyl-1H-Pyrazol-3-Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing 3-aminopyrazoles, including the 5-propyl derivative, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine.[1][2] For your target molecule, the specific precursors would be 3-oxoheptanenitrile and hydrazine hydrate . This reaction typically involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[2]

Q2: What is the role of a catalyst in this synthesis, and how do I choose one?

A2: Catalysts are crucial for controlling reaction rate and, most importantly, regioselectivity, especially when using substituted hydrazines. For the synthesis with unsubstituted hydrazine, the primary role is to facilitate the condensation and cyclization steps.

  • Acid Catalysis (e.g., Acetic Acid): A small amount of acid is often used to catalyze the initial formation of the hydrazone. Under acidic conditions with specific substrates, the reaction can favor the formation of the 5-aminopyrazole isomer.[1]

  • Base Catalysis (e.g., Sodium Ethoxide): Basic conditions can also be employed and may lead to different regiochemical outcomes, often favoring the 3-aminopyrazole isomer in certain reactions.[1]

  • Metal Catalysis: While various metal catalysts (Pd, Cu, Ni) are used for N-arylation or more complex pyrazole syntheses, they are generally not required for the basic condensation of a β-ketonitrile with unsubstituted hydrazine.[1][3]

For the synthesis of this compound from 3-oxoheptanenitrile and hydrazine, a simple acid catalyst like acetic acid is a common starting point.

Q3: My reaction with a substituted hydrazine is producing a mixture of two isomers. How can I control the regioselectivity?

A3: The formation of regioisomers is a common challenge when using a monosubstituted hydrazine with an unsymmetrical precursor like a β-ketonitrile.[4] The outcome depends on which nitrogen atom of the hydrazine attacks the nitrile group during cyclization. Researchers have developed "regiodivergent" conditions to selectively favor one isomer over the other. For example, Bagley et al. demonstrated that for the reaction of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene favored the 5-aminopyrazole, whereas sodium ethoxide in ethanol favored the 3-aminopyrazole.[1] Steric hindrance on the hydrazine substituent can also favor the formation of the 5-amino isomer.[1]

Q4: The product I isolated is not aromatic. What happened and how can I fix it?

A4: You have likely formed a pyrazoline, the non-aromatic di-hydro intermediate.[4] This is common when the reaction conditions are not sufficient to promote the final aromatization step, which involves the elimination of water. To obtain the desired aromatic pyrazole, a post-synthesis oxidation step is required. This can often be achieved by heating the pyrazoline intermediate in a solvent like DMSO with oxygen or by using a mild chemical oxidizing agent like bromine.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Consistently Low Reaction Yield

Low yields can stem from incomplete reactions, side-product formation, or precursor degradation.[4]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start_node Low Yield Observed decision_node decision_node start_node->decision_node Start Troubleshooting process_node1 Check Reaction Time & Temp. Verify Catalyst Presence/Activity decision_node->process_node1 Reaction Incomplete process_node2 Identify Side Products (TLC, LCMS) Commonly pyrazoline or uncyclized hydrazone decision_node->process_node2 Side Products Detected process_node3 Check Purity of Hydrazine & β-ketonitrile Hydrazine can degrade with air/light exposure decision_node->process_node3 Starting Material Degraded process_node process_node solution_node solution_node solution_node1 Increase reaction time Increase temperature moderately Add/replace acid catalyst (e.g., Acetic Acid) process_node1->solution_node1 Optimize solution_node2 Add oxidation step for pyrazoline Ensure anhydrous conditions to favor cyclization process_node2->solution_node2 Mitigate solution_node3 Purify reagents (distillation/recrystallization) Run reaction under inert atmosphere (N2/Ar) process_node3->solution_node3 Purify/Protect

Caption: A flowchart for troubleshooting low yield in pyrazole synthesis.

Issue 2: Catalyst Selection and Regioselectivity Control

When using a substituted hydrazine, catalyst and solvent choice are paramount for controlling which regioisomer is formed.

Catalyst and Solvent Effects on Regioselectivity

Catalyst SystemSolventLikely Major IsomerRationaleReference
Acetic Acid (AcOH)Toluene5-Amino IsomerAcidic conditions can favor the thermodynamic product.[1]
Sodium Ethoxide (EtONa)Ethanol (EtOH)3-Amino IsomerBasic conditions can favor the kinetic product.[1]
No CatalystPEG-400VariesGreen solvent, outcome depends on substrates.[5]
Silver Triflate (AgOTf)N/A3-CF3 IsomerEffective for specific substrates like trifluoromethylated ynones.[6][7]

Note: This table presents trends observed in the literature for analogous syntheses. Optimization for this compound may be required.

Logical Diagram for Catalyst Choice

CatalystSelection start Goal: Synthesize Substituted 3-Aminopyrazole hydrazine_type Is the Hydrazine Substituted? start->hydrazine_type unsub Use Unsubstituted Hydrazine (H2NNH2) hydrazine_type->unsub No sub Use Monosubstituted Hydrazine (R-NHNH2) hydrazine_type->sub Yes simple_catalysis Standard Acid Catalysis (e.g., cat. AcOH) unsub->simple_catalysis regio_needed Is Regiocontrol Critical? sub->regio_needed acid_path Acidic Conditions (e.g., AcOH in Toluene) regio_needed->acid_path Target: 5-Amino Isomer base_path Basic Conditions (e.g., EtONa in EtOH) regio_needed->base_path Target: 3-Amino Isomer

Caption: Decision diagram for selecting a catalyst based on the desired isomer.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a general methodology based on the condensation of β-ketonitriles with hydrazine.[1][2]

Materials:

  • 3-oxoheptanenitrile

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like Toluene)

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxoheptanenitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water.

    • Neutralize any remaining acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

General Synthesis Workflow

SynthesisWorkflow A 1. Dissolve β-Ketonitrile in Solvent B 2. Add Hydrazine Hydrate (1.1 - 1.5 eq) A->B C 3. Add Acid Catalyst (e.g., Acetic Acid) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool & Concentrate D->E F 6. Aqueous Workup (EtOAc, NaHCO3, Brine) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H

References

Technical Support Center: Managing Impurities in 5-Propyl-1H-Pyrazol-3-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, managing impurities is crucial for ensuring the quality, safety, and efficacy of the final compound. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity control and remediation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

A1: The most prevalent and industrially scalable synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with hydrazine. Specifically, the reaction utilizes 3-oxohexanenitrile as the key intermediate, which is reacted with hydrazine hydrate. This method is favored for its use of readily available starting materials.

The overall synthetic pathway can be broken down into two main stages:

  • Synthesis of 3-oxohexanenitrile: This intermediate is typically prepared via a Claisen-type condensation. Common methods include the acylation of acetonitrile with an appropriate acylating agent like a propionyl ester.

  • Cyclization to form this compound: 3-oxohexanenitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, to yield the desired pyrazole product.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities in this synthesis can be categorized as follows:

  • Regioisomers: The most significant impurity is often the regioisomer, 3-Propyl-1H-Pyrazol-5-Amine . This forms due to the two possible modes of cyclization of the intermediate formed between 3-oxohexanenitrile and hydrazine.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 3-oxohexanenitrile and hydrazine.

  • Side-Reaction Products: Various side reactions can occur, leading to byproducts. For instance, the initially formed hydrazone can react with another molecule of the ketone to form a ketazine. Additionally, intermolecular reactions of the β-ketonitrile can occur under basic conditions.[1]

Q3: How can I control the formation of the undesired 3-Propyl-1H-Pyrazol-5-Amine regioisomer?

A3: Controlling regioselectivity in pyrazole synthesis is a common challenge. The formation of the desired 5-propyl-3-amino isomer over the 3-propyl-5-amino isomer is influenced by several factors:

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regiochemical outcome. For the reaction of β-ketonitriles with hydrazine, controlling the pH can favor the formation of one isomer over the other.

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regioisomeric ratio.

  • Temperature: Reaction temperature can also play a role in controlling the kinetic versus thermodynamic product distribution.

Systematic experimentation with these parameters is often necessary to optimize the regioselectivity for the desired product.

Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, real-time monitoring of the reaction progress. It can be used to track the consumption of starting materials and the formation of the product and major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the reaction mixture and the final product. A suitable reversed-phase method can separate the desired product from its regioisomer and other impurities, allowing for accurate purity assessment.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of the product and impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and for identifying and quantifying impurities. The distinct chemical shifts of the protons and carbons in the two regioisomers allow for their differentiation.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature.
Side reactions consuming starting materials.- Adjust the stoichiometry of reactants. An excess of hydrazine hydrate may be beneficial.- Control the reaction temperature to minimize the formation of thermally induced byproducts.
Product loss during workup.- Optimize the extraction and isolation procedures. Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the amine product.
High Levels of the 3-Propyl-1H-Pyrazol-5-Amine Regioisomer Suboptimal reaction conditions.- Systematically vary the reaction solvent, temperature, and pH to find conditions that favor the formation of the desired isomer.
Lack of kinetic or thermodynamic control.- Explore running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product, or at a higher temperature for a shorter duration for the kinetically favored product.
Presence of Unreacted 3-Oxohexanenitrile Insufficient hydrazine or reaction time.- Ensure at least a stoichiometric amount of hydrazine hydrate is used; a slight excess can be beneficial.- Extend the reaction time and monitor by TLC.
Product is an Oil and Difficult to Purify Presence of impurities that inhibit crystallization.- Attempt purification by column chromatography on silica gel. A gradient elution system may be necessary to separate the product from closely related impurities.- Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can be regenerated afterward.
Inconsistent Results Between Batches Variability in the quality of starting materials.- Ensure the purity of 3-oxohexanenitrile and hydrazine hydrate before use. Impurities in the starting materials can lead to inconsistent results and the formation of unexpected byproducts.

Experimental Protocols

Synthesis of 3-Oxohexanenitrile (Illustrative Protocol)

This protocol is based on the general principle of Claisen condensation for the synthesis of β-ketonitriles.[1]

Materials:

  • Propionylating agent (e.g., ethyl propionate)

  • Acetonitrile

  • Strong base (e.g., sodium ethoxide or potassium tert-butoxide)

  • Anhydrous ether or tetrahydrofuran (THF)

  • Aqueous acid (e.g., dilute HCl or H2SO4) for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong base in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add a solution of acetonitrile and the propionylating agent in the anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-oxohexanenitrile.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from general procedures for the synthesis of 3-aminopyrazoles from β-ketonitriles.[2]

Materials:

  • 3-Oxohexanenitrile

  • Hydrazine hydrate (e.g., 85% solution in water)

  • Ethanol or another suitable solvent

  • Toluene or other azeotroping agent for water removal (optional)

  • Aqueous base (e.g., NaOH or NaHCO3) for workup

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • If water was used as a solvent or is present from the hydrazine hydrate, it can be removed by azeotropic distillation with toluene.[2]

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity (Hypothetical Data)

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Regioisomer Ratio (5-propyl-3-amino : 3-propyl-5-amino)
1EthanolReflux6759290:10
2Water1008688885:15
3TolueneReflux12659092:8
4Ethanol5012709595:5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Oxohexanenitrile & Hydrazine Hydrate reaction Cyclocondensation (Solvent, Heat) start->reaction quench Solvent Removal reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification analysis Purity & Structural Confirmation (HPLC, NMR, MS) purification->analysis end end analysis->end Final Product: This compound

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic start Reaction Complete? low_yield Low Yield? start->low_yield Yes re_evaluate Re-evaluate Synthesis Strategy start->re_evaluate No high_impurity High Impurity Levels? low_yield->high_impurity No incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature low_yield->incomplete_reaction Yes side_reactions Side Reactions: - Adjust stoichiometry - Optimize temperature low_yield->side_reactions Yes workup_loss Work-up Loss: - Optimize extraction pH - Refine isolation technique low_yield->workup_loss Yes regioisomer_issue High Regioisomer Content: - Screen solvents - Vary temperature and pH high_impurity->regioisomer_issue Yes unreacted_sm Unreacted Starting Material: - Increase reaction time - Use excess hydrazine high_impurity->unreacted_sm Yes proceed Proceed to Work-up high_impurity->proceed No incomplete_reaction->high_impurity side_reactions->high_impurity workup_loss->high_impurity regioisomer_issue->re_evaluate unreacted_sm->re_evaluate

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

Unveiling the Activity of 5-Propyl-1H-Pyrazol-3-Amine and its Analogs in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Propyl-1H-Pyrazol-3-Amine and related pyrazole derivatives, focusing on their performance in kinase inhibition assays. The following sections detail experimental data, protocols, and the relevant biological pathways to offer a comprehensive overview of their structure-activity relationships.

While direct comparative assay data for this compound is limited in publicly available research, a comprehensive analysis of structurally similar 3-amino-5-alkyl-pyrazole derivatives provides significant insights into its potential activity. A key area where this class of compounds has been evaluated is in the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research.

Performance in CDK2/cyclin A Inhibition Assays

A seminal study on the discovery of 3-aminopyrazole inhibitors of CDK2/cyclin A provides a foundational dataset for comparing the impact of substitutions at the 5-position of the pyrazole ring. Although this compound was not explicitly detailed, the activities of its close structural analogs—5-methyl, 5-ethyl, 5-isopropyl, and 5-cyclopropyl derivatives—were quantified. These compounds were evaluated for their ability to inhibit the kinase activity of the CDK2/cyclin A complex.

The core structure, 3-amino-5-alkyl-pyrazole, serves as a versatile scaffold in medicinal chemistry. The amino group at the 3-position is crucial for forming key interactions within the ATP-binding pocket of kinases. Variations in the alkyl or cycloalkyl group at the 5-position can significantly influence binding affinity and selectivity.

Below is a summary of the inhibitory concentrations (IC50) for these pyrazole derivatives against CDK2/cyclin A. The data illustrates the impact of the size and nature of the substituent at the 5-position on inhibitory activity.

Compound5-SubstituentIC50 (µM) for CDK2/cyclin A
1 -CH₃ (Methyl)> 50
2 -CH₂CH₃ (Ethyl)> 50
3 -CH(CH₃)₂ (Isopropyl)> 50
4 -cyclopropyl1.8

Data sourced from a study on 3-aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents.

The data indicates that simple, small alkyl substituents like methyl, ethyl, and isopropyl at the 5-position of the 3-aminopyrazole scaffold do not confer significant inhibitory activity against CDK2/cyclin A. In contrast, the introduction of a cyclopropyl group at the same position leads to a notable increase in potency, with an IC50 value of 1.8 µM. This suggests that the conformational constraint and electronic properties of the cyclopropyl ring may be more favorable for binding to the active site of CDK2.

Based on this trend, it can be inferred that this compound, with a flexible propyl chain, would likely exhibit weak inhibitory activity against CDK2/cyclin A, similar to its methyl, ethyl, and isopropyl counterparts. The enhanced activity of the 5-cyclopropyl derivative highlights the importance of rigidity and specific spatial arrangement of the substituent at this position for effective kinase inhibition.

Experimental Protocols

The following is a detailed methodology for the CDK2/cyclin A inhibition assay as described in the reference literature.

CDK2/cyclin A Inhibition Assay Protocol

1. Enzyme and Substrate Preparation:

  • Human recombinant CDK2/cyclin A was expressed and purified.

  • The substrate used was a biotinylated peptide derived from Histone H1.

2. Assay Procedure:

  • The assay was performed in 96-well plates.

  • Test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.

  • The kinase reaction was initiated by adding a mixture of the CDK2/cyclin A enzyme, the biotinylated Histone H1 peptide substrate, and ATP in a buffered solution.

  • The reaction was allowed to proceed at a controlled temperature for a specific duration.

3. Detection of Kinase Activity:

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified.

  • This was achieved using a detection system that recognizes the phosphorylated peptide, often involving a specific antibody or a phosphorylation-sensitive reagent.

  • The signal generated is proportional to the kinase activity.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor.

  • IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of CDK2/cyclin A in cell cycle progression and a generalized workflow for screening kinase inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 S S Phase CyclinA_CDK2 Cyclin A / CDK2 G2 G2 Phase CyclinB_CDK1 Cyclin B / CDK1 M M Phase Mitosis Mitosis M->Mitosis Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Promotes G1/S Transition DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication Promotes CyclinB_CDK1->M Promotes G2/M Transition E2F E2F Rb->E2F Inhibits E2F->CyclinE_CDK2 Activates Transcription pRb pRb (Inactive) DNA_Replication->G2

Caption: Role of CDK2/Cyclin A in Cell Cycle Progression.

Kinase_Inhibitor_Screening Compound_Library Pyrazole Derivative Library (including this compound analogs) Kinase_Assay Kinase Assay (e.g., CDK2/cyclin A) Compound_Library->Kinase_Assay Data_Acquisition Data Acquisition (Signal Detection) Kinase_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Generalized Workflow for Kinase Inhibitor Screening.

A Comparative Guide to the Biological Screening of a 5-Propyl-1H-Pyrazol-3-Amine Library

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the biological screening of a 5-propyl-1H-pyrazol-3-amine library, offering a comparative analysis of its potential biological activities against alternative heterocyclic scaffolds. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven comparisons, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents due to its unique structural features that allow for diverse chemical modifications.[3]

Comparative Biological Activity

The biological activity of a this compound library can be benchmarked against other known pyrazole derivatives and heterocyclic compounds. The following tables summarize the in vitro activity of various pyrazole derivatives against different cancer cell lines and microbial strains, providing a comparative landscape of their therapeutic potential.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-trisubstituted pyrazole derivativesHCT116, UO31, HepG2Varies[4]
Pyrazolo[1,5-a]pyrimidine derivativesVariousVaries[4]
Quinolin-2(1H)-one-based pyrazole 3iHeLa2.4 ± 0.14[5]
Pyrazole-based azole 17aA5494.47 ± 0.3 µg/mL[5]
Pyrazole-based azole 17bA5493.46 ± 0.6 µg/mL[5]
Pyrazole-oxindole derivative 214Various3 (tubulin assembly)[6]
Pyrazole derivative 215A549, NCI-H12995.94, 6.40[6]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7Exhibited growth inhibitory effects[7]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
a-Acyl-pyrazole-3-carboxylic acid 211B. subtilis, S. aureus, E. coli, P. aeruginosa, K. pneumoniaPotent activity[6]
Pyrazolyl alcohol 212Micrococcus luteus3.9[6]
Pyrazole oxime derivative 213Pseudoperonospora cubensis0.51 (EC50)[6]
5-amino functionalized pyrazole 3cMultidrug-resistant Staphylococcus32-64[8]
5-amino functionalized pyrazole 4bMultidrug-resistant Staphylococcus32-64[8]
5-amino functionalized pyrazole 3cMycobacterium tuberculosisModerate activity[8]
5-amino functionalized pyrazole 4aMycobacterium tuberculosis (including MDR strains)Moderate activity[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological screening results. The following are methodologies for key assays used to evaluate the anticancer and antimicrobial activities of the this compound library.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from the this compound library) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal concentration (MBC).

Visualizing Biological and Experimental Pathways

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_characterization Hit Characterization cluster_output Outcome start This compound Scaffold synthesis Combinatorial Synthesis start->synthesis library Diverse Chemical Library synthesis->library primary_screening Primary Screening (e.g., Single High Concentration) library->primary_screening Test Compounds hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & IC50/MIC Determination hit_identification->dose_response hit_confirmation Hit Confirmation dose_response->hit_confirmation sar_studies Structure-Activity Relationship (SAR) hit_confirmation->sar_studies Confirmed Hits mechanism_studies Mechanism of Action Studies hit_confirmation->mechanism_studies Confirmed Hits lead_optimization Lead Optimization sar_studies->lead_optimization mechanism_studies->lead_optimization candidate Preclinical Candidate lead_optimization->candidate

Caption: High-throughput screening workflow for a this compound library.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulation inhibitor Pyrazole Derivative inhibitor->receptor Inhibition inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Generalized kinase signaling pathway and points of inhibition by pyrazole derivatives.

References

Confirming the Structure of Synthesized 5-Propyl-1H-Pyrazol-3-Amine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of 5-Propyl-1H-Pyrazol-3-Amine, a substituted pyrazole of interest in medicinal chemistry. We present expected data, detailed experimental protocols, and a comparison with a potential regioisomeric impurity to demonstrate the power of a multi-technique approach.

The synthesis of this compound can potentially yield its regioisomer, 3-Propyl-1H-Pyrazol-5-Amine. Distinguishing between these two structures is essential for understanding structure-activity relationships and ensuring the purity of the target compound. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently assign the correct structure.

Due to the limited availability of specific spectral data for this compound in public databases, this guide will utilize data from a closely related analog, 5-Methyl-1H-Pyrazol-3-Amine, to provide representative spectral characteristics. The principles of spectral interpretation remain the same, with predictable variations in the signals corresponding to the alkyl substituent.

Data Presentation: A Comparative Spectral Analysis

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its potential regioisomer.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Assignment This compound (Predicted) 3-Propyl-1H-Pyrazol-5-Amine (Predicted) Key Differentiator
H4 (pyrazole ring) ~5.4 ppm (s)~5.8 ppm (s)The chemical shift of the pyrazole ring proton is sensitive to the position of the substituents.
NH₂ (amine) ~4.7 ppm (br s)~6.5 ppm (br s)The electronic environment of the amine protons differs between the two isomers.
NH (pyrazole ring) ~11.0 ppm (br s)~11.5 ppm (br s)Minor shift expected due to different electronic environments.
-CH₂- (propyl) ~2.4 ppm (t)~2.6 ppm (t)The methylene group adjacent to the pyrazole ring will experience slightly different shielding.
-CH₂- (propyl) ~1.6 ppm (sextet)~1.7 ppm (sextet)
-CH₃ (propyl) ~0.9 ppm (t)~0.9 ppm (t)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Assignment This compound (Predicted) 3-Propyl-1H-Pyrazol-5-Amine (Predicted) Key Differentiator
C3 (pyrazole ring) ~158 ppm~150 ppmThe carbon atom attached to the amino group will have a distinct chemical shift compared to the carbon attached to the propyl group.
C5 (pyrazole ring) ~148 ppm~155 ppmThe position of the alkyl and amino substituents significantly influences the chemical shifts of the pyrazole ring carbons.
C4 (pyrazole ring) ~90 ppm~95 ppm
-CH₂- (propyl) ~28 ppm~30 ppm
-CH₂- (propyl) ~22 ppm~22 ppm
-CH₃ (propyl) ~14 ppm~14 ppm

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

Technique This compound (Predicted) 3-Propyl-1H-Pyrazol-5-Amine (Predicted) Key Differentiator
Molecular Ion [M]⁺ m/z 125m/z 125Both isomers have the same molecular weight.
Major Fragments m/z 96 ([M-C₂H₅]⁺), m/z 82 ([M-C₃H₇]⁺)m/z 96 ([M-C₂H₅]⁺), m/z 82 ([M-C₃H₇]⁺)While the major fragments may be similar, the relative intensities of the fragment ions can differ, providing clues to the structure.

Table 4: Predicted FT-IR Spectral Data (Solid, KBr)

Vibrational Mode This compound (Predicted) Key Features
N-H stretch (amine) 3400-3200 cm⁻¹ (broad)Indicates the presence of the primary amine group.
N-H stretch (pyrazole) 3150-3000 cm⁻¹ (broad)Characteristic of the N-H bond within the pyrazole ring.
C-H stretch (alkyl) 2960-2850 cm⁻¹Confirms the presence of the propyl group.
C=N stretch (pyrazole) ~1640 cm⁻¹Typical for the pyrazole ring.
N-H bend (amine) ~1600 cm⁻¹Further evidence for the primary amine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2.0 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis (KBr Pellet):

  • Sample Preparation:

    • Grind 1-2 mg of the synthesized compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 min, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation cluster_conclusion Conclusion start Synthesized This compound purify Column Chromatography start->purify NMR NMR Spectroscopy ¹H NMR ¹³C NMR purify->NMR IR FT-IR Spectroscopy purify->IR MS Mass Spectrometry purify->MS end Confirmed Structure NMR->end IR->end MS->end

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Isomer_Comparison cluster_target Target Molecule cluster_isomer Potential Regioisomer cluster_techniques Analytical Techniques Target This compound NMR NMR Target->NMR IR IR Target->IR MS MS Target->MS Isomer 3-Propyl-1H-Pyrazol-5-Amine Isomer->NMR Isomer->IR Isomer->MS NMR_diff Distinct chemical shifts for ring protons and carbons NMR->NMR_diff IR_sim Similar functional group regions (less definitive) IR->IR_sim MS_diff Different relative intensities of fragment ions MS->MS_diff

Caption: Comparison of analytical techniques for distinguishing between pyrazole regioisomers.

By employing a combination of NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the structure of synthesized this compound and differentiate it from potential isomeric impurities. This comprehensive analytical approach is fundamental for ensuring the quality and reliability of chemical compounds in drug discovery and development.

Structure-Activity Relationship of 5-Propyl-1H-Pyrazol-3-Amine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compound series is paramount for the advancement of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-Propyl-1H-Pyrazol-3-Amine analogs and related pyrazole-based compounds, with a focus on their activity as kinase inhibitors. The data presented herein is compiled from various studies to aid in the rational design of next-generation inhibitors.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The 3-amino-1H-pyrazole core, in particular, has been identified as a versatile starting point for the development of potent inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[3][4][5] This guide will delve into the SAR of this class of molecules, presenting quantitative data, experimental methodologies, and a visualization of a relevant signaling pathway.

Comparative Biological Activity of 3-Amino-1H-Pyrazole Analogs

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-1H-pyrazole analogs against various protein kinases. The data highlights how substitutions on the pyrazole ring and the N-linked pyrimidine moiety influence potency and selectivity. While the core focus is on analogs related to this compound, the table includes derivatives with other substituents at the 5-position to provide a broader understanding of the SAR.

Compound IDR1 (Pyrazole C5)Linker/Core ModificationTarget KinaseIC50 (nM)Cell-based Activity (IC50, µM)Reference
Series 1: JNK3 Inhibitors [4]
7a3,4-dichlorophenylPyrimidinylJNK3--[4]
8a3,4-dichlorophenyl(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)...acetonitrileJNK3227-[4]
Series 2: LRRK2 Inhibitors [6]
74-pyridyl1H-pyrazole biaryl sulfonamideGS-LRRK2--[6]
164-pyridylN-methyl adjacent to pyridineGS-LRRK2--[6]
19Morpholine-GS-LRRK2--[6]
20Morpholine-GS-LRRK2--[6]
Series 3: PLK1 Inhibitors [7]
D394-styryl-3-carboxylateN-(dimethylcarbamoyl)indolinyl-aminopyrimidinylPLK11430-[7]
D404-styryl-3-carboxamideN-(dimethylcarbamoyl)indolinyl-aminopyrimidinylPLK1359-[7]
Series 4: FGFR Inhibitors [8]
10h-5-amino-1H-pyrazole-4-carboxamideFGFR146NCI-H520: 0.019[8]
FGFR241SNU-16: 0.059[8]
FGFR399KATO III: 0.073[8]
FGFR2 V564F62[8]
Series 5: CDK Inhibitors [5]
22CyclobutylBiphenylCDK224-[5]
CDK523-[5]
24--CDK12380HepG2: 0.05[5]
25--CDK11520HepG2: 0.028[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Representative Protocol for PLK1)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

  • Reaction Setup : In a 96-well plate, the kinase (e.g., PLK1 (h), 5-10 mU) is incubated in a final reaction volume of 25 µL. The reaction buffer contains 25 mM Tris pH 7.5, 0.02 mM EGTA, 0.66 mg/mL myelin basic protein, and 10 mM Mg acetate.

  • Substrate and ATP : The substrate (e.g., Casein, 1 µM) and radiolabeled ATP ([³³P-ATP], specific activity approx. 500 cpm/pmol) at a concentration of 10 µM are added.

  • Compound Addition : The test compounds are added at varying concentrations.

  • Initiation and Incubation : The reaction is initiated by the addition of the Mg-ATP mixture and incubated for 40 minutes at room temperature.

  • Stopping the Reaction : The reaction is stopped by adding 5 µL of a 3% phosphoric acid solution.

  • Measurement : 10 µL of the reaction mixture is spotted onto a P30 filtremat, washed three times with 75 mM phosphoric acid, and once with methanol. After drying, the radioactivity is measured by scintillation counting.

  • Data Analysis : IC50 values are calculated from the dose-response curves.[9]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability.

  • Cell Seeding : Cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., this compound) synthesis Chemical Synthesis & Purification start->synthesis analogs Library of Analogs synthesis->analogs invitro In Vitro Kinase Assays analogs->invitro cell_based Cell-based Assays (e.g., Proliferation) invitro->cell_based data IC50 Determination cell_based->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for SAR studies.

jnk_pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis inhibitor This compound Analog (Inhibitor) inhibitor->jnk

Caption: Simplified JNK signaling pathway.

References

Comparative Bioactivity Analysis of 5-Propyl-1H-Pyrazol-3-Amine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Propyl-1H-Pyrazol-3-Amine and structurally related pyrazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings on analogous compounds to offer insights into its potential therapeutic applications, focusing on anticancer and anti-inflammatory activities. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects.[1][2][3] This guide presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[2][3][4] The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, providing a basis for structure-activity relationship (SAR) analysis.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeMCF-7 (Breast)Not specified, but showed "interesting growth inhibitory effects"[5]
Compound 2 Pyrazolo[3,4-b]pyridine derivative (57)HepG2 (Liver)3.11[2]
MCF-7 (Breast)4.91[2]
HeLa (Cervical)4.24[2]
Compound 3 Pyrazolo[3,4-b]pyridine derivative (58)HepG2 (Liver)4.06[2]
MCF-7 (Breast)4.15[2]
HeLa (Cervical)4.24[2]
Compound 4 Pyrazole Benzothiazole Hybrid (25)HT29 (Colon)3.17[2]
PC3 (Prostate)4.25[2]
A549 (Lung)5.89[2]
U87MG (Glioblastoma)6.77[2]
Compound 5 Pyrazolo [1,5-a]pyrimidine derivative (29)MCF7 (Breast)17.12[2]
HepG2 (Liver)10.05[2]
A549 (Lung)29.95[2]
Caco2 (Colon)25.24[2]
Compound 6 Aryl azo imidazo[1,2-b]pyrazole derivative (26a)MCF-7 (Breast)6.1 ± 0.4[6]
Compound 7 Aryl azo imidazo[1,2-b]pyrazole derivative (26b)MCF-7 (Breast)8.0 ± 0.5[6]
Compound 8 Aryl azo imidazo[1,2-b]pyrazole derivative (26c)MCF-7 (Breast)7.4 ± 0.3[6]
Compound 9 Pyrazole derivative (11)MCF-7 (Breast)2.85[7]
HT-29 (Colon)2.12[7]
Compound 10 Pyrazole derivative (12)MCF-7 (Breast)10.43[7]
HT-29 (Colon)4.76[7]
Compound 11 Pyrazole derivative (15)MCF-7 (Breast)23.99[7]
HT-29 (Colon)69.37[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Pyrazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation.[4]

anticancer_workflow cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_in_vivo In Vivo Validation start Synthesized Pyrazole Derivatives mtt MTT Assay on Cancer Cell Lines start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze viability kinase_assay Kinase Inhibition Assays (e.g., EGFR, CDK) ic50->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis animal_model Xenograft Animal Models apoptosis->animal_model efficacy Evaluate Tumor Growth Inhibition animal_model->efficacy

Experimental workflow for evaluating anticancer pyrazoles.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Enters Nucleus Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibits

EGFR signaling pathway inhibition by pyrazole derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][8] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which itself features a pyrazole core.[7]

Quantitative Data: COX Inhibition

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the gastrointestinal safety profile of these compounds. A higher SI indicates greater selectivity for COX-2.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Reference Drug)7.60.04190[1]
Compound 12 Sulfonamide-methylamine pyrazole (5u)130.141.7972.73[1]
Compound 13 Sulfonamide-methylamine pyrazole (5s)165.042.5165.75[1]
Compound 14 Pyrazole derivative (11)>1000.043>2325[7]
Compound 15 Pyrazole derivative (12)>1000.049>2040[7]
Compound 16 Pyrazole derivative (15)>1000.045>2222[7]
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 can be determined using a variety of commercially available assay kits.

Principle: These assays typically measure the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Colorimetric Measurement: The absorbance is measured over time using a plate reader.

  • IC50 Calculation: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of COX-2, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

cox_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole Inhibitor Inhibitor->COX2 Inhibits

Mechanism of COX-2 inhibition by pyrazole derivatives.

Conclusion

The pyrazole scaffold represents a versatile and privileged structure in the design of bioactive molecules. While direct experimental data on this compound is not extensively available, the comparative analysis of structurally related 5-substituted pyrazole derivatives provides valuable insights into its potential as an anticancer and anti-inflammatory agent. The presented quantitative data, experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their structure-activity relationships and mechanisms of action.

References

Unveiling the Kinase Inhibitory Potential of 5-Propyl-1H-Pyrazol-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of a wide array of biologically active compounds. Within this class, 5-Propyl-1H-Pyrazol-3-Amine serves as a valuable starting material for the synthesis of potent kinase inhibitors. This guide provides a comparative analysis of the mechanism of action of kinase inhibitors derived from this scaffold, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound have been shown to function as competitive inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. By binding to the ATP-binding pocket of these kinases, they block the transfer of a phosphate group to their substrate proteins, thereby interrupting the signaling cascade. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.

This guide focuses on two prominent kinase families targeted by derivatives of the this compound scaffold: Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Pyrazole-based inhibitors have demonstrated efficacy in targeting the CDK-Retinoblastoma (Rb) pathway.

CDK_Rb_Pathway cluster_inhibition Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits Gene Transcription Gene Transcription E2F->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Inhibitor Pyrazole Inhibitor Inhibitor->Cyclin D/CDK4_6

CDK-Rb Signaling Pathway Inhibition.
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is critical for transmitting signals from cytokines and growth factors, which are involved in immunity and inflammation.[1][2][3] Chronic activation of this pathway is implicated in autoimmune diseases and some cancers. Pyrazole-containing compounds have been developed as effective JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK autophosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT Dimer p-STAT Dimer pSTAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor Pyrazole Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition.

Comparative Performance Data

The following tables summarize the inhibitory activity (IC50) of pyrazole-based kinase inhibitors derived from scaffolds similar to this compound, alongside alternative, non-pyrazole-based inhibitors targeting the same kinases. This allows for an objective comparison of their potency.

Table 1: Comparison of CDK2 Inhibitors

Compound IDScaffold TypeTarget KinaseIC50 (µM)
Compound 9 [4][5]PyrazoleCDK20.96[4][5]
Compound 7d [4][5]PyrazoleCDK21.47[4][5]
Compound 4 [4][5]PyrazoleCDK23.82[4][5]
Ribociclib [6]PyridopyrimidineCDK4/6-
AT7519 [4]PyrazoleCDK20.21[4]
AZD5438 [4]Imidazo-pyrimidineCDK20.006[4]

Table 2: Comparison of JAK Inhibitors

Compound IDScaffold TypeTarget KinaseIC50 (nM)
Ruxolitinib [7][8][9]PyrrolopyrimidineJAK1/JAK23.3/2.8[7][8][9]
Tofacitinib [7]PyrrolopyrimidineJAK31[7]
Baricitinib [10][11]PyrrolopyrimidineJAK1/JAK2-
Fedratinib [9][11]DianilinopyrimidineJAK26[11]
Abrocitinib [7][10]PyrrolopyrimidineJAK129[7][10]
Upadacitinib [10][11]PyrrolopyrimidineJAK1-
Oclacitinib [8]PyrrolopyrimidineJAK110[8]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro kinase inhibition assay.

Experimental Workflow for Kinase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Plate_Setup Dispense Reagents into 384-well Plate Reagent_Prep->Plate_Setup Incubation Incubate at Room Temperature (e.g., 1 hour) Plate_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate for 40 minutes Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate for 30-60 minutes Add_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50

Workflow for an In Vitro Kinase Assay.
In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay.[12][13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound to the desired concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • To terminate the kinase reaction and deplete the remaining ATP, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume.[12][13]

    • Incubate at room temperature for 40 minutes.[12][13]

    • Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.[12][13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of ADP produced is proportional to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This guide demonstrates that this compound is a versatile precursor for synthesizing potent kinase inhibitors. The provided comparative data and experimental protocols offer a valuable resource for researchers working to develop novel therapeutics targeting kinase-driven diseases. Further exploration of structure-activity relationships of derivatives from this scaffold holds significant promise for the discovery of next-generation inhibitors with improved potency and selectivity.

References

In Vitro Performance of Pyrazole-Based Kin-ase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of 5-Propyl-1H-Pyrazol-3-Amine and other pyrazole-based compounds against various protein kinase targets. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of kinases.[1][2] This guide summarizes inhibitory activities, details common experimental protocols, and visualizes a key signaling pathway and a typical experimental workflow.

Comparative In Vitro Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and for prioritizing lead compounds for further development. While specific data for this compound is not publicly available, the table includes structurally related compounds to provide a comparative context for the pyrazole scaffold.

Compound/ReferenceTarget KinaseIC50 (nM)
Afuresertib (GSK2110183)Akt10.08 (Ki)
Compound 2 (analogue of Afuresertib)Akt11.3
Tozasertib (VX-680 analogue)Aurora A160
Pyrazole DerivativeChk217.9
Pyrazolo[3,4-g]isoquinoline 1bHaspin57
Pyrazolo[3,4-g]isoquinoline 1cHaspin66
Pyrazolo[3,4-g]isoquinoline 2cHaspin62
RuxolitinibJAK1~3
RuxolitinibJAK2~3
Pyrazole DerivativeBcr-Abl14.2

Note: Data is compiled from various research publications.[1][3] Direct comparison between compounds should be made with caution as experimental conditions may vary.

Experimental Protocols

A variety of in vitro assays are utilized to determine the inhibitory activity of compounds against target kinases. Below are detailed methodologies for commonly employed assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test Compounds (e.g., this compound) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Radiometric Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, test compound, and kinase reaction buffer.

  • Initiation: Start the reaction by adding radiolabeled ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane, which binds the phosphorylated substrate.

  • Washing: Wash the paper/membrane to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the kinase activity based on the amount of radioactivity and calculate the IC50 values for the test compounds.[6]

Visualizations

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer, making it a key target for drug development.[1][7] Many pyrazole-based inhibitors have been developed to target kinases within this pathway, such as Akt.[1]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-based Akt inhibitors.

Experimental Workflow for In Vitro Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Compound Dilution (e.g., this compound) Plate Assay Plate Loading (Compound, Enzyme) Compound->Plate Enzyme Kinase Enzyme Preparation Enzyme->Plate Substrate Substrate/ATP Mixture Preparation Reaction Initiate Kinase Reaction (Add Substrate/ATP) Substrate->Reaction Incubate1 Pre-incubation Plate->Incubate1 Incubate1->Reaction Incubate2 Reaction Incubation Reaction->Incubate2 Detection Signal Detection (e.g., Luminescence) Incubate2->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A generalized workflow for in vitro screening of kinase inhibitors.

References

A Comparative Guide to the Synthetic Routes of 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Propyl-1H-Pyrazol-3-Amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of the propyl and amine functionalities allows for diverse structural modifications to modulate pharmacological properties. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore critical considerations in a research and development setting. This guide outlines two distinct synthetic strategies:

  • Route 1: A classical and widely applicable method involving the condensation of a β-ketonitrile with hydrazine.

  • Route 2: An alternative approach utilizing the reaction of an α,β-unsaturated nitrile with hydrazine.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute 1: β-Ketonitrile CondensationRoute 2: α,β-Unsaturated Nitrile Cyclization (Hypothetical)
Starting Materials 3-Oxohexanenitrile, Hydrazine Hydrate2-Hexenenitrile, Hydrazine Hydrate
Key Reaction Steps 1. Synthesis of 3-Oxohexanenitrile2. Cyclization with Hydrazine1. Michael Addition2. Cyclization/Oxidation
Yield ~75-85% (overall)Not explicitly reported for this specific product
Reaction Time Step 1: ~4-6 hoursStep 2: ~2-4 hoursPotentially longer due to the nature of the reaction
Reaction Temperature Step 1: 0-25°CStep 2: RefluxVaries, may require elevated temperatures
Purity of Product High, often requires recrystallizationVariable, may require chromatographic purification

Experimental Protocols

Route 1: Condensation of 3-Oxohexanenitrile with Hydrazine

This two-step synthesis is a robust and well-established method for the preparation of 5-substituted-3-aminopyrazoles.

Step 1: Synthesis of 3-Oxohexanenitrile

This step involves the Claisen condensation of butyronitrile with ethyl acetate using a strong base.

  • Materials:

    • Butyronitrile

    • Ethyl acetate

    • Sodium ethoxide (or another suitable strong base)

    • Diethyl ether (or another suitable solvent)

    • Hydrochloric acid (for workup)

  • Procedure:

    • A solution of sodium ethoxide in diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

    • A mixture of butyronitrile and ethyl acetate is added dropwise to the cooled base suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    • The reaction is then quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxohexanenitrile, which can be purified by vacuum distillation.

Step 2: Cyclization with Hydrazine

The synthesized β-ketonitrile is then cyclized with hydrazine to form the target pyrazole.

  • Materials:

    • 3-Oxohexanenitrile

    • Hydrazine hydrate

    • Ethanol (or another suitable solvent)

  • Procedure:

    • 3-Oxohexanenitrile is dissolved in ethanol in a round-bottom flask.

    • Hydrazine hydrate is added to the solution, and the mixture is heated to reflux for a few hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford pure this compound.

Route 2: Cyclization of an α,β-Unsaturated Nitrile with Hydrazine (Hypothetical)

This route offers an alternative disconnection but is less commonly reported for this specific target. The general principle involves the Michael addition of hydrazine to an α,β-unsaturated nitrile, followed by cyclization and oxidation.

  • Materials:

    • 2-Hexenenitrile

    • Hydrazine hydrate

    • A suitable solvent (e.g., ethanol)

    • An oxidizing agent (if necessary)

  • Procedure:

    • To a solution of 2-hexenenitrile in a suitable solvent, hydrazine hydrate is added.

    • The reaction mixture is heated to promote the initial Michael addition and subsequent cyclization.

    • Depending on the reaction conditions and the stability of the intermediate pyrazolidine, an in-situ oxidation or a separate oxidation step might be required to form the aromatic pyrazole ring.

    • Workup and purification would likely involve extraction and chromatographic methods to isolate the desired product from potential side products.

Signaling Pathways and Experimental Workflows

The logical progression of the synthetic routes and the decision-making process for selecting a method can be visualized as follows:

Synthetic_Route_Comparison Comparison of Synthetic Routes for this compound cluster_route1 Route 1: β-Ketonitrile Condensation cluster_route2 Route 2: α,β-Unsaturated Nitrile Cyclization cluster_comparison Decision Factors R1_Start Butyronitrile + Ethyl Acetate R1_Step1 Claisen Condensation (NaOEt, Ether) R1_Start->R1_Step1 R1_Intermediate 3-Oxohexanenitrile R1_Step1->R1_Intermediate R1_Step2 Cyclization (Ethanol, Reflux) R1_Intermediate->R1_Step2 R1_Reagent Hydrazine Hydrate R1_Reagent->R1_Step2 R1_Product This compound R1_Step2->R1_Product Reliability Reliability & Reproducibility R1_Product->Reliability Well-established Yield Overall Yield R1_Product->Yield Generally Good Scalability Scalability R1_Product->Scalability Good Purification Ease of Purification R1_Product->Purification Recrystallization R2_Start 2-Hexenenitrile R2_Step1 Michael Addition & Cyclization R2_Start->R2_Step1 R2_Reagent Hydrazine Hydrate R2_Reagent->R2_Step1 R2_Intermediate Pyrazolidine Intermediate R2_Step1->R2_Intermediate R2_Step2 Oxidation (if needed) R2_Intermediate->R2_Step2 R2_Product This compound R2_Step2->R2_Product R2_Product->Reliability Less documented R2_Product->Yield Variable R2_Product->Scalability Potentially challenging R2_Product->Purification Chromatography

Caption: A flowchart comparing the two synthetic routes to this compound.

Conclusion

Based on the available information, Route 1, the condensation of a β-ketonitrile with hydrazine, is the more established and reliable method for the synthesis of this compound. This route generally provides good yields and the final product can often be purified by simple recrystallization, making it amenable to larger-scale synthesis. While Route 2 offers a conceptually different approach, its application for this specific target is not as well-documented, and it may present challenges in terms of reaction control and purification.

For researchers requiring a dependable and scalable synthesis of this compound, the β-ketonitrile condensation route is the recommended starting point. Further optimization of reaction conditions for either route could potentially lead to improved performance, and the choice of synthesis may also be influenced by the availability and cost of the respective starting materials.

A Spectroscopic Comparison of 5-Propyl-1H-Pyrazol-3-Amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of isomeric structures is paramount. The differentiation of isomers is critical as even subtle structural variations can lead to significant differences in biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of 5-Propyl-1H-Pyrazol-3-Amine and its principal isomer, 3-Propyl-1H-Pyrazol-5-Amine. Due to tautomerism, these constitutional isomers can exist in equilibrium, making their individual characterization challenging yet essential.[1][2]

This comparison synthesizes expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation. The data presented are based on established principles of pyrazole chemistry and spectroscopic analysis of related substituted pyrazoles.[1][3][4]

Tautomeric and Positional Isomers

This compound can exist in two tautomeric forms, which are in dynamic equilibrium. Additionally, it has a key positional isomer, 3-Propyl-1H-Pyrazol-5-Amine, which also exhibits tautomerism. The primary structures for comparison are:

  • This compound

  • 3-Propyl-1H-Pyrazol-5-Amine

The tautomerism in these pyrazoles involves the migration of a proton between the nitrogen atoms of the pyrazole ring.[1] For N-unsubstituted pyrazoles, this can lead to broadened signals in NMR spectra at room temperature.[1]

isomers cluster_1 This compound Tautomers cluster_2 3-Propyl-1H-Pyrazol-5-Amine Tautomers This compound This compound 3-Propyl-2H-pyrazol-5-amine 3-Propyl-2H-pyrazol-5-amine This compound->3-Propyl-2H-pyrazol-5-amine Tautomerism 3-Propyl-1H-pyrazol-5-amine 3-Propyl-1H-pyrazol-5-amine 5-Propyl-2H-pyrazol-3-amine 5-Propyl-2H-pyrazol-3-amine 3-Propyl-1H-pyrazol-5-amine->5-Propyl-2H-pyrazol-3-amine Tautomerism

Tautomeric forms of propyl-pyrazol-amine isomers.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound and its primary isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ in ppm)
Assignment This compound 3-Propyl-1H-Pyrazol-5-Amine Rationale for Differences
Propyl-CH₃ ~0.9 (t)~0.9 (t)Minimal difference expected as it is distant from the ring.
Propyl-CH₂ ~1.6 (sextet)~1.6 (sextet)Minimal difference expected.
Propyl-CH₂ (adjacent to ring) ~2.5 (t)~2.7 (t)The chemical environment at C3 vs. C5 will cause a slight shift.
Pyrazole C4-H ~5.4~5.8The position of the electron-donating amino group significantly shields the adjacent C4 proton in the 5-propyl isomer.
NH₂ ~4.5 (br s)~3.5 (br s)The electronic environment of the amino group at C3 vs. C5 will influence the chemical shift.
NH (ring) ~11.0 (br s)~11.5 (br s)The position of the propyl group will have a minor influence on the acidity and chemical shift of the ring NH.

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration. The broadness of NH signals is due to tautomerism and exchange.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ in ppm)
Assignment This compound 3-Propyl-1H-Pyrazol-5-Amine Rationale for Differences
Propyl-CH₃ ~14.0~14.0Minimal difference.
Propyl-CH₂ ~22.0~23.0Minor shift due to overall electronic differences.
Propyl-CH₂ (adjacent to ring) ~30.0~32.0The attachment point on the ring (C3 vs. C5) will cause a noticeable shift.
Pyrazole C4 ~90.0~95.0The position of the substituents affects the electron density at C4.
Pyrazole C3 ~155.0~160.0The carbon bearing the amino group will be significantly downfield.
Pyrazole C5 ~145.0~150.0The carbon bearing the propyl group will be less downfield than the one with the amino group.

Note: Due to tautomerism, the signals for C3 and C5 may be broadened in N-unsubstituted pyrazoles.[1]

Table 3: Key IR Absorption Bands (cm⁻¹)
Vibrational Mode This compound 3-Propyl-1H-Pyrazol-5-Amine Notes
N-H Stretch (NH₂) 3400-3200 (two bands)3400-3200 (two bands)Asymmetric and symmetric stretching of the primary amine.
N-H Stretch (ring) 3200-3100 (broad)3200-3100 (broad)Broad due to hydrogen bonding.
C-H Stretch (propyl) 2960-28502960-2850Characteristic alkyl C-H stretching.
C=N Stretch (ring) ~1620~1625Ring stretching vibrations.
N-H Bend (NH₂) ~1590~1585Scissoring vibration of the amino group.

Note: While the exact positions will be very similar, subtle shifts and differences in peak shape and intensity can be used for differentiation when comparing spectra directly.[2]

Table 4: Expected Mass Spectrometry Fragmentation
Analysis This compound & 3-Propyl-1H-Pyrazol-5-Amine
Molecular Ion (M⁺) m/z = 125.10
Key Fragments m/z = 110: Loss of -CH₃
m/z = 96: Loss of -C₂H₅ (ethyl radical)
m/z = 82: Loss of -C₃H₇ (propyl radical)
m/z = 68: Fragmentation of the pyrazole ring

Note: The mass spectra of these isomers are expected to be very similar due to the formation of common fragment ions. Differentiation may require high-resolution mass spectrometry or comparison of relative fragment intensities.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) is suitable for LC-MS and will typically show the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

experimental_workflow Sample Pyrazole Isomer Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis Identification Isomer Identification Analysis->Identification

General experimental workflow for spectroscopic analysis.

By carefully applying these spectroscopic techniques and comparing the resulting data with the expected values presented in this guide, researchers can confidently differentiate between the isomers of this compound. This foundational characterization is a critical step in the advancement of research and development in medicinal chemistry.

References

Benchmarking 5-Propyl-1H-Pyrazol-3-Amine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of 5-Propyl-1H-Pyrazol-3-Amine against established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Given the increasing interest in pyrazole derivatives as kinase inhibitors, and the documented activity of 1H-pyrazol-3-amine scaffolds against RIPK1, this document outlines the necessary experimental context for benchmarking this compound. While direct inhibitory data for this compound is not publicly available, this guide serves as a foundational resource for researchers seeking to investigate its potential as a RIPK1 inhibitor.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Recent studies have highlighted derivatives of 1H-pyrazol-3-amine as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Therefore, this compound represents a candidate for investigation as a potential modulator of RIPK1-mediated signaling pathways.

Comparative Analysis of Known RIPK1 Inhibitors

To effectively benchmark the potential of this compound, its inhibitory activity must be compared against well-characterized RIPK1 inhibitors. The following table summarizes the in vitro potency of several known RIPK1 inhibitors.

Compound NameTarget(s)IC50 (nM)Assay TypeReference
Necrostatin-1 RIPK1182Biochemical[4]
GSK2982772 RIPK11Biochemical[5]
Compound 44 (1H-pyrazol-3-amine derivative) RIPK1low nanomolarBiochemical[3]
RIPA-56 RIPK113Biochemical[5]
GSK'074 RIPK1, RIPK310 (blocks necroptosis)Cell-based[5]

Experimental Protocols

To ensure a standardized and reproducible comparison, the following experimental protocols are recommended for assessing the inhibitory activity of this compound against RIPK1.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) and known inhibitors (e.g., Necrostatin-1)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and known inhibitors in DMSO.

  • Reaction Setup: In each well of the assay plate, add the RIPK1 enzyme, the substrate (MBP), and the kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the ADP concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess whether a compound binds to its target protein in a cellular environment.

Materials:

  • Human cell line expressing RIPK1 (e.g., HT-29)

  • This compound and a known RIPK1 inhibitor

  • Cell lysis buffer

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Western blotting or ELISA reagents for RIPK1 detection

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures for a short period.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Protein Quantification: Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.

Visualizing Key Pathways and Workflows

To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

G RIPK1 Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (Necroptosis) RIPK1->Complex_IIb FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 NF_kB NF-κB Activation (Survival, Inflammation) Complex_I->NF_kB FADD->Complex_IIa Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Complex_IIa Apoptosis Apoptosis Caspase8->Apoptosis RIPK3->Complex_IIb MLKL MLKL RIPK3->MLKL MLKL->Complex_IIb Necroptosis Necroptosis MLKL->Necroptosis

Caption: Simplified RIPK1 signaling pathway leading to distinct cellular outcomes.

G In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme, Substrate, Buffer Add_Components Add Enzyme, Substrate, Buffer to Plate Enzyme_Prep->Add_Components Add_Components->Add_Compound Initiate_Reaction Add ATP (Incubate) Add_Compound->Initiate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Initiate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent & Read Luminescence Stop_Reaction->Detect_Signal Data_Analysis Calculate % Inhibition & Determine IC50 Detect_Signal->Data_Analysis

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion

While the inhibitory activity of this compound against RIPK1 remains to be experimentally determined, this guide provides a robust framework for its evaluation. By employing standardized assays and comparing its performance against known inhibitors, researchers can effectively characterize the potential of this compound as a novel therapeutic agent. The provided protocols and visualizations are intended to support the design and execution of these critical benchmarking studies.

References

Safety Operating Guide

Proper Disposal of 5-Propyl-1H-Pyrazol-3-Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of 5-Propyl-1H-Pyrazol-3-Amine (CAS No. 126748-58-1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.

Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Pyrazole derivatives, as a class of compounds, are noted for their diverse pharmacological activities and potential for environmental contamination, necessitating careful disposal.[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate personal protective equipment:

PPE ItemSpecification
Gloves Nitrile rubber, neoprene, or other resistant gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Any solid materials contaminated with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated solid hazardous waste container.

    • This container must be clearly labeled, kept sealed when not in use, and be made of a material compatible with the chemical.

  • Liquid Waste:

    • All liquid waste containing this compound, including reaction mixtures and solutions, must be collected in a dedicated liquid hazardous waste container.

    • This container should be leak-proof, have a secure screw-top cap, and be stored in secondary containment to prevent spills.

    • Do not mix this waste with other waste streams, such as halogenated solvents or strong acids/bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

  • Empty Containers:

    • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.

    • The first rinsate from this cleaning process is considered hazardous and must be collected as liquid hazardous waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies.

Labeling and Storage of Hazardous Waste

All hazardous waste containers must be accurately and clearly labeled to ensure proper identification and handling.

  • Labeling Requirements:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration of the chemical in the waste.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory group.

    • Appropriate hazard warnings (e.g., "Irritant").

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

Disposal Procedure Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_container_mgt Container Management cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste ppe->waste_gen is_solid Solid or Liquid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid store_waste Store Waste in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste empty_container Empty Stock Container rinse Triple-Rinse Container empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->store_waste request_pickup Request Waste Pickup from Institutional EHS store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

For all incidents, report the event to your laboratory supervisor and EHS department as soon as it is safe to do so.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific EHS policies and procedures, as local regulations may vary.

References

Personal protective equipment for handling 5-Propyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 5-Propyl-1H-Pyrazol-3-Amine (CAS No. 126748-58-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on hazard information from reliable sources and safety protocols for structurally similar pyrazole compounds. A conservative approach is essential to ensure personnel safety and environmental protection.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet EN166 (EU) or ANSI Z87.1 (US) standards.
Chemical GogglesRecommended for all handling procedures involving potential for splashes.
Face ShieldTo be worn in conjunction with safety glasses or goggles when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of contaminated gloves immediately.
Body Protection Laboratory CoatStandard practice for all laboratory work to prevent skin contact.
Impervious Apron or GownRecommended when handling larger quantities or during procedures with a high risk of splashes.
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator with an appropriate particulate filter if handling the solid form outside of a fume hood, or an organic vapor cartridge for solutions. Ensure proper fit testing and training.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure.

  • Preparation and Engineering Controls:

    • All handling of this compound should be conducted in a well-ventilated laboratory.

    • A certified chemical fume hood is the designated area for all weighing, transferring, and dissolution of the compound.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Donning PPE:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Chemical Handling:

    • Carefully unpack the container within the chemical fume hood.

    • If handling the solid, use appropriate tools (e.g., spatula) to weigh and transfer the material, minimizing the generation of dust.

    • If working with a solution, use a calibrated pipette or other appropriate liquid handling device to transfer the liquid, avoiding splashes and aerosol generation.

    • Keep the container tightly sealed when not in use.

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye/face protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused solid compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Empty Containers:

    • The primary container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Safety Shower Functionality prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe unpack Unpack Chemical in Fume Hood don_ppe->unpack handle Weigh/Transfer Chemical Minimizing Dust/Aerosols unpack->handle seal Keep Container Sealed When Not in Use handle->seal decontaminate Decontaminate Work Surface seal->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.